molecular formula C23H32N2O2 B161484 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea CAS No. 136337-67-2

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Cat. No.: B161484
CAS No.: 136337-67-2
M. Wt: 368.5 g/mol
InChI Key: WLIVADBOJWNAPY-UHFFFAOYSA-N
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Description

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, also known as this compound, is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIVADBOJWNAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136337-67-2
Record name urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)-
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Foundational & Exploratory

A Technical Guide to the Synthesis and Biological Screening of Substituted Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core structure is found in a variety of therapeutic agents and biologically active compounds, attributed to the urea moiety's ability to form crucial hydrogen bond interactions with biological targets.[1][2][3] This guide provides an in-depth overview of the synthesis of these valuable compounds and outlines key methodologies for their biological screening, with a focus on anticancer, antimicrobial, and enzyme inhibitory applications.

I. Synthesis of Substituted Phenylurea Derivatives

The synthesis of phenylurea derivatives can be achieved through several reliable methods. The most common approaches involve the reaction of substituted anilines with a source of the carbonyl group, such as urea, or more reactively, an isocyanate.

A. Method 1: Reaction of Aniline with Urea

A straightforward and classical method for preparing phenylureas involves the reaction of an aniline derivative with urea, often in the presence of an acid catalyst.[4][5] This method can be cost-effective but may sometimes result in the formation of the symmetrical diarylurea (carbanilide) as a significant byproduct.[5]

General Experimental Protocol: Aniline with Urea

  • A solution is prepared by dissolving the desired substituted aniline hydrochloride (1 equivalent) and urea (1.05-1.1 equivalents) in water.[5]

  • The mixture is heated to boiling under a reflux condenser for 1.5 to 2 hours.[5] During this time, the symmetrical diarylurea byproduct may begin to crystallize.[5]

  • The hot mixture is filtered by suction to remove the diarylurea byproduct.[5]

  • The filtrate is allowed to cool, promoting the crystallization of the desired substituted phenylurea.[5]

  • The phenylurea crystals are collected by filtration, washed with cold water, and dried.[5]

  • The product can be further purified by recrystallization from boiling water.[5]

B. Method 2: Reaction of Aniline with Isocyanate

The reaction between a substituted aniline and a phenyl isocyanate is a highly efficient and widely used method for synthesizing unsymmetrical diarylureas. This reaction is typically fast and clean, proceeding at room temperature.

General Experimental Protocol: Aniline with Isocyanate

  • The desired substituted aniline (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[2][6]

  • The appropriate substituted phenyl isocyanate (1 equivalent) is added to the solution.[6]

  • The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[6]

  • The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography on silica gel or recrystallization.[6]

C. Method 3: One-Pot Synthesis from Amines and Carbonyl Precursors

Modern synthetic strategies often employ one-pot procedures for efficiency. For instance, aryl isocyanates can be generated in situ from aromatic amines using reagents like bis(trichloromethyl)carbonate (BTC or triphosgene) and then reacted directly with another amine to form the final urea derivative.[2]

General Experimental Protocol: One-Pot Synthesis

  • To a solution of a substituted aromatic amine (1 equivalent) in a dry solvent like methylene dichloride, bis(trichloromethyl)carbonate (0.33 equivalents) is added.[2]

  • The mixture is stirred to form the corresponding aryl isocyanate in situ.[2]

  • A second amine (1 equivalent) is then added to the reaction mixture.[2]

  • The reaction is stirred until completion, monitored by TLC.

  • The final 1-aryl-3-phenylurea derivative is isolated and purified using standard techniques like column chromatography.[2]

II. Biological Screening of Phenylurea Derivatives

The phenylurea scaffold is a key component in compounds targeting a wide array of diseases. Below are summaries of their major biological activities, supported by quantitative data.

A. Anticancer Activity

Phenylurea derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[7][8] Their antiproliferative effects have been evaluated against numerous human cancer cell lines.

Table 1: Anticancer Activity of Selected Phenylurea Derivatives

Compound ID/DescriptionCancer Cell Line(s)IC₅₀ (µM)Reference
10a PC3 (Prostate)0.19[7]
10b MCF-7 (Breast)1.66[7]
9e A549 (Lung)4.55[7]
16j (N-3-bromoacetylamino derivative)8 Human Tumor Cell Lines0.38 - 4.07[9]
IVa (NCI-60 Panel)Colon, Ovarian, Prostate< 4.22 (TGI & LC₅₀)[7]
14 (Phenylurenyl Chalcone)Huh-7 (Hepatocellular Carcinoma)6.42[10]
16 (Phenylurenyl Chalcone)Huh-7 (Hepatocellular Carcinoma)5.64[10]
7i (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea)A549, HCT-116, PC-31.53, 1.11, 1.98[2]
B. Antimicrobial Activity

The antibacterial and antifungal properties of phenylurea derivatives have also been explored. Certain derivatives show potent activity against multidrug-resistant bacterial strains and various fungal pathogens.

Table 2: Antimicrobial Activity of Selected Phenylurea Derivatives

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
18 (Acetylenic-diphenylurea)MRSA, VRSA0.5 - 2[11]
6, 9 (Acetylenic-diphenylurea)MRSA, VRSA0.5 - 2[11]
4, 22 (Phenylurenyl Chalcone)Escherichia coli25[10]
3, 14, 29 (Phenylurenyl Chalcone)Pseudomonas aeruginosa25[10]
11, 33 (Phenylurenyl Chalcone)Staphylococcus aureus25[10]
Various Phenylurenyl ChalconesCandida albicans25[10]
C. Enzyme Inhibitory Activity

Phenylureas are effective inhibitors of various enzymes crucial to disease pathways. Notably, they have been developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, and other kinases.

Table 3: Enzyme Inhibitory Activity of Selected Phenylurea Derivatives

Compound ID/DescriptionTarget EnzymeIC₅₀ (µM)Reference
i12, i23, i24 IDO10.1 - 0.6[12]
25a p38α MAPK0.00047 (470 pM)[13]
3u (Diphenyl urea-clubbed imine)α-glucosidase2.14[14]
3v (Diphenyl urea-clubbed imine)α-glucosidase6.69[14]

III. Visualizations: Workflows and Pathways

Experimental Workflow

The overall process for developing and evaluating novel phenylurea derivatives follows a logical progression from chemical synthesis to biological assessment.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening start Select Starting Materials (Anilines, Isocyanates, etc.) synthesis Chemical Synthesis (e.g., Isocyanate Condensation) start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (Chromatography/Recrystallization) workup->purification structure Structural Confirmation (NMR, IR, Mass Spec) purification->structure screening In Vitro Assays (Anticancer, Antimicrobial, Enzyme) structure->screening data Data Analysis (IC50 / MIC Determination) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->start Lead Optimization

Caption: General workflow from synthesis to biological evaluation.

IDO1 Inhibition Pathway

Many phenylurea derivatives have been designed as inhibitors of the enzyme IDO1, which plays a role in tumor immune evasion. By inhibiting IDO1, these compounds can help restore the anti-tumor immune response.

G tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Metabolized by kynurenine Kynurenine tcell_suppression T-Cell Suppression (Immune Evasion) kynurenine->tcell_suppression Leads to ido1->kynurenine Produces tcell_activation T-Cell Activation (Immune Response) ido1->tcell_activation Inhibition allows phenylurea Phenylurea Inhibitor phenylurea->ido1 Inhibits

Caption: Phenylurea derivatives inhibiting the IDO1 pathway.

Structure-Activity Relationship (SAR) Logic

The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl rings. SAR studies help guide the design of more potent and selective compounds.

G cluster_0 Core Phenylurea Scaffold cluster_1 Substituents on Ring A cluster_2 Biological Activity core Ring A -- NH -- (C=O) -- NH -- Ring B ewg Electron-Withdrawing Groups (e.g., -Cl, -CF3) edg Electron-Donating Groups (e.g., -OCH3, -CH3) high_activity Increased Potency ewg->high_activity Often Correlates With low_activity Decreased Potency edg->low_activity Often Correlates With

Caption: Simplified SAR for antiproliferative activity.

References

In-Depth Technical Guide on the Physicochemical Properties of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea. This compound, also known as diafenthiuron-urea, is a significant metabolite of the thiourea insecticide and acaricide, diafenthiuron. Understanding its physicochemical characteristics is crucial for environmental fate studies, toxicology, and the development of analytical methods for residue detection. This document details its chemical identity, solubility, and other key properties, along with the experimental methodologies for their determination.

Chemical Identity and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in biological and environmental systems.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea
Synonyms 1-(tert-Butyl)-3-(2,6-diisopropyl-4-phenoxyphenyl)urea, Diafenthiuron-urea
CAS Number 136337-67-2[1][2]
Molecular Formula C23H32N2O2[1][2]
Molecular Weight 368.51 g/mol [2]
Canonical SMILES CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Table 2: Physicochemical Data

PropertyValue
Melting Point Approx. 177 °C (decomposes)[1][2]
Boiling Point 437.8 ± 45.0 °C (Predicted)[2]
Density 1.047 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.14 ± 0.46 (Predicted)[2]
LogP (XLogP3) 5.4[2]

Table 3: Solubility Data

SolventSolubility (g/L at 20-25 °C)
Water 0.00006
Acetone 320
n-Hexane 9.6
Methanol 47
n-Octanol 26
Toluene 330

Note: Solubility data is for the parent compound, diafenthiuron, which has very similar structural characteristics and is expected to have a comparable solubility profile.

Mechanism of Formation and Biological Relevance

This compound is primarily formed through the degradation of the insecticide diafenthiuron. Diafenthiuron itself is a pro-pesticide, meaning it is converted into its active form after application. This bioactivation is a critical step in its mode of action.

The metabolic conversion is initiated by cytochrome P450 monooxygenases.[3] These enzymes, present in the target pest, catalyze the S-oxidation of the thiourea group in diafenthiuron.[4] This is followed by the elimination of sulfur, leading to the formation of a highly reactive carbodiimide intermediate. This carbodiimide is the primary toxic agent, acting as a potent inhibitor of mitochondrial respiration by binding to ATPase.[3][5]

The carbodiimide is unstable and can be further hydrolyzed to the stable and less toxic this compound. This degradation can also be initiated by photolysis in the presence of sunlight.

G Figure 1. Metabolic Pathway of Diafenthiuron Diafenthiuron Diafenthiuron (Thiourea) Carbodiimide Carbodiimide Intermediate (Active Metabolite) Diafenthiuron->Carbodiimide Cytochrome P450 (S-oxidation) Urea 3-(2,6-Diisopropyl-4-phenoxyphenyl) -1-tert-butylurea Carbodiimide->Urea Hydrolysis / Photolysis Inhibition Inhibition Carbodiimide->Inhibition Mitochondria Mitochondrial Respiration Inhibition->Mitochondria

Metabolic activation and degradation of diafenthiuron.

Experimental Protocols

Detailed and accurate determination of physicochemical properties is essential for regulatory purposes and scientific research. The following sections outline the methodologies for key experiments.

Solubility Determination

The low aqueous solubility of this compound necessitates sensitive analytical techniques for its quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach for the analysis of this compound in various matrices.

Experimental Workflow for Solubility Determination

G Figure 2. Workflow for Solubility Determination start Start: Saturated Solution Preparation extraction QuEChERS Extraction (Acetonitrile) start->extraction cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification against Calibration Curve analysis->quantification end End: Solubility Value quantification->end

A generalized workflow for determining solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to the solvent of interest (e.g., water, buffer at a specific pH). The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is centrifuged at high speed to pellet the undissolved solid.

  • Extraction: An aliquot of the clear supernatant is carefully removed and subjected to the QuEChERS extraction procedure. This typically involves extraction with acetonitrile.

  • Cleanup: The extract undergoes a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The choice of sorbents depends on the solvent matrix.

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS. The compound is separated on a C18 column and detected using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of the compound in the saturated solution is determined by comparing its peak area to a calibration curve prepared from certified reference standards.

pKa Determination

Due to the very low water solubility of this compound, traditional potentiometric or spectrophotometric pKa determination methods are challenging. Capillary electrophoresis (CE) is a powerful technique for determining the pKa of poorly soluble compounds.

Logical Relationship for pKa Determination via CE

G Figure 3. Logic for pKa Determination by Capillary Electrophoresis compound Compound in Solution ph_variation Varying pH of Background Electrolyte compound->ph_variation mobility_measurement Measure Electrophoretic Mobility ph_variation->mobility_measurement plot Plot Mobility vs. pH mobility_measurement->plot inflection_point Determine Inflection Point of the Sigmoidal Curve plot->inflection_point pka Inflection Point = pKa inflection_point->pka

Conceptual steps for pKa determination using CE.

Protocol:

  • Sample Preparation: A stock solution of the compound is prepared in an organic solvent miscible with water, such as methanol or acetonitrile.

  • Buffer Preparation: A series of background electrolytes (buffers) with varying pH values are prepared. For poorly soluble compounds, these buffers may contain a certain percentage of an organic co-solvent to ensure solubility.

  • Capillary Electrophoresis: The sample is injected into a capillary filled with a specific pH buffer. A high voltage is applied across the capillary, causing the charged species to migrate at a rate dependent on their charge-to-size ratio. The effective mobility of the compound is measured at each pH.

  • Data Analysis: The effective electrophoretic mobility is plotted against the pH of the buffer. The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. For measurements in co-solvent systems, the aqueous pKa is typically determined by extrapolating the pKa values obtained at different co-solvent concentrations to 0% co-solvent.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, a key metabolite of the insecticide diafenthiuron. The provided data on its chemical identity, solubility, and predicted pKa, along with established experimental protocols for their determination, serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these properties is fundamental for assessing its environmental impact and biological interactions.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea (Diafenthiuron)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, a compound identified as the pro-insecticide Diafenthiuron. Contrary to initial hypotheses that might link a substituted phenylurea structure to anticancer activity, the primary mode of action for this molecule lies in the disruption of mitochondrial function in insects. This document details the metabolic activation of Diafenthiuron, its primary molecular target, the downstream cellular consequences, and toxicological data. Experimental protocols and visual diagrams of the key pathways are provided to facilitate a comprehensive understanding for researchers in toxicology, pest management, and related fields.

Introduction

This compound, commonly known as Diafenthiuron, is a thiourea-based pro-insecticide and acaricide. It is effective against a range of phytophagous pests, including mites, aphids, and whiteflies. Its unique mechanism of action, which differs from many common neurotoxic insecticides, makes it a valuable tool in pest resistance management programs. This guide will elucidate the conversion of Diafenthiuron to its active form and its subsequent inhibition of a critical mitochondrial enzyme, leading to pest mortality.

Mechanism of Action

The insecticidal activity of Diafenthiuron is not inherent to the parent molecule but is a result of its metabolic and photochemical conversion to a highly reactive carbodiimide derivative, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylcarbodiimide (DFCD).[1][2][3] This activation is a key step in its mode of action.

Metabolic and Photochemical Activation

Diafenthiuron undergoes desulfuration to form its toxic carbodiimide metabolite. This conversion is facilitated by two primary mechanisms:

  • Photochemical Conversion: In the presence of sunlight, Diafenthiuron is converted to its active carbodiimide form.[4]

  • Metabolic Activation: Within the insect, cytochrome P450-dependent monooxygenases play a crucial role in the metabolic activation of Diafenthiuron to its carbodiimide derivative.[3]

Primary Molecular Target: Mitochondrial F₀-F₁ ATP Synthase

The primary molecular target of the active carbodiimide metabolite of Diafenthiuron is the mitochondrial F₀-F₁ ATP synthase, a critical enzyme complex responsible for ATP production.[5][6] The carbodiimide metabolite acts as an irreversible inhibitor of the F₀ subunit of ATP synthase.[1][2] The F₀ subunit forms the proton channel of the complex, and its inhibition blocks the translocation of protons, thereby uncoupling the proton motive force from ATP synthesis. This leads to a rapid depletion of cellular ATP.[6]

Downstream Cellular Effects

The inhibition of ATP synthase and the subsequent depletion of ATP trigger a cascade of downstream cellular events in insects, ultimately leading to paralysis and death.[1][7] Key downstream effects include:

  • Energy Depletion: The halt in ATP production leads to a severe energy crisis within the insect's cells.

  • Loss of Ion Homeostasis: ATP is essential for maintaining ion gradients across cellular membranes through the action of ion pumps. ATP depletion disrupts these gradients, leading to cellular dysfunction.

  • Paralysis: The lack of energy impairs muscle and nerve function, resulting in paralysis of the affected insect.[1][7]

  • Cell Death: Prolonged and severe ATP depletion can induce either necrosis or apoptosis, leading to widespread cell death and organismal mortality.[8]

Quantitative Data

The following tables summarize the available quantitative data regarding the toxicity of Diafenthiuron to various organisms.

ParameterOrganismValueReference
Acute Oral LD₅₀Rats2070 mg/kg[4]
Acute Dermal LD₅₀Rats>2000 mg/kg[4]
Acute Inhalation LC₅₀ (4 hours)Rats0.558 mg/L[4]
Dietary LC₅₀ (8 days)Bobwhite quail>1500 mg/kg diet[4]
Dietary LC₅₀ (8 days)Mallard ducks>1500 mg/kg diet[4]
LC₅₀ (96 hours)FishVery high toxicity (e.g., 1.3 ppb for catfish)[9]
EC₅₀ (48 hours)Daphnia0.15 ppb[9]
LD₅₀ (48 hours, oral)Bees2.1 µ g/bee [4]
LD₅₀ (48 hours, contact)Bees1.5 µ g/bee [4]
LC₅₀ (14 days)Earthworms>1000 mg/kg soil[4]
24-hour LC₅₀Silkworm (Bombyx mori)0.36 g/L[10]

Table 1: Toxicological Data for Diafenthiuron.

TreatmentATP Synthase ActivityReference
0.05 mg/L DiafenthiuronSignificantly reduced[6]
0.10 mg/L DiafenthiuronFurther reduced[6]

Table 2: Effect of Diafenthiuron on ATP Synthase Activity.

Experimental Protocols

This section provides an overview of key experimental protocols that can be employed to study the mechanism of action of Diafenthiuron.

Measurement of Mitochondrial ATP Synthase Activity

Objective: To quantify the inhibitory effect of Diafenthiuron's active metabolite on ATP synthase activity.

Principle: The activity of ATP synthase can be measured by monitoring either ATP synthesis or ATP hydrolysis (the reverse reaction). A common method involves coupling the production of ADP (from ATP hydrolysis) to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.

Protocol Outline:

  • Isolation of Mitochondria: Isolate mitochondria from the target insect tissue (e.g., flight muscle) by differential centrifugation.

  • Preparation of Reaction Mixture: Prepare a reaction buffer containing substrates for the coupled enzyme assay (e.g., phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH) and the substrate for ATP synthase (ATP).

  • Activation of Diafenthiuron (if necessary): Since the carbodiimide is the active inhibitor, it should be used directly. If studying the metabolic activation, a pre-incubation of Diafenthiuron with a source of cytochrome P450 (e.g., insect microsomes) and NADPH may be necessary.

  • Measurement of Activity:

    • Add the isolated mitochondria to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • To determine the specific inhibition by the carbodiimide, perform control reactions with and without the inhibitor.

    • The use of a known ATP synthase inhibitor, such as oligomycin, can be included as a positive control for inhibition of the F₀ subunit.[7]

In Vitro Metabolism by Cytochrome P450

Objective: To demonstrate the conversion of Diafenthiuron to its active carbodiimide metabolite by cytochrome P450 enzymes.

Principle: Insect microsomes, which are rich in cytochrome P450 enzymes, are incubated with Diafenthiuron in the presence of an NADPH-generating system. The formation of the carbodiimide metabolite is then detected and quantified, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol Outline:

  • Preparation of Insect Microsomes: Isolate microsomes from a relevant insect tissue (e.g., fat body or midgut) using ultracentrifugation.

  • Incubation:

    • Prepare an incubation mixture containing the insect microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and Diafenthiuron.

    • Incubate the mixture at an appropriate temperature for a defined period.

  • Extraction of Metabolites: Stop the reaction (e.g., by adding a solvent like acetonitrile) and extract the parent compound and its metabolites.

  • Analysis: Analyze the extracted samples by HPLC or LC-MS to identify and quantify the formation of the carbodiimide metabolite.

Insect Toxicity Bioassay

Objective: To determine the toxicity of Diafenthiuron to a target insect species.

Principle: A common method is the insecticide-coated vial (scintillation vial) bioassay, which assesses contact toxicity.

Protocol Outline:

  • Preparation of Vials: Coat the inside of glass scintillation vials with a solution of Diafenthiuron in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.

  • Insect Exposure: Introduce a known number of insects into each treated vial and a control vial (coated with solvent only).

  • Observation: Record insect mortality at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Calculate mortality percentages and, if different concentrations are tested, determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[5][10][11]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G Figure 1: Metabolic Activation and Mechanism of Action of Diafenthiuron cluster_activation Activation cluster_inhibition Mitochondrial Inhibition cluster_effects Cellular Effects Diafenthiuron Diafenthiuron (Pro-insecticide) Sunlight Sunlight (Photochemical Conversion) Diafenthiuron->Sunlight CYP450 Cytochrome P450 (Metabolic Conversion) Diafenthiuron->CYP450 Carbodiimide Active Carbodiimide Metabolite (DFCD) Sunlight->Carbodiimide CYP450->Carbodiimide ProtonChannel F₀ Subunit (Proton Channel) Carbodiimide->ProtonChannel Irreversible Inhibition Mitochondrion Insect Mitochondrion ATPSynthase F₀-F₁ ATP Synthase Mitochondrion->ATPSynthase ATPSynthase->ProtonChannel ATP_production ATP Production ProtonChannel->ATP_production ATP_depletion ATP Depletion Paralysis Paralysis ATP_depletion->Paralysis Death Insect Death Paralysis->Death

Figure 1: Mechanism of Diafenthiuron Action.

G Figure 2: Experimental Workflow for ATP Synthase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Insect Tissue (e.g., flight muscle) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria AddMito Add Mitochondria to Reaction Mixture Mitochondria->AddMito ReactionMix Prepare Reaction Mixture (PEP, PK, LDH, NADH, ATP) ReactionMix->AddMito AddInhibitor Add Diafenthiuron Carbodiimide AddMito->AddInhibitor Initiate Initiate Reaction (Add ATP) AddInhibitor->Initiate Measure Spectrophotometric Measurement (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Rate of NADH Oxidation Measure->Calculate Compare Compare Rates (with and without inhibitor) Calculate->Compare Determine Determine % Inhibition and IC₅₀ Compare->Determine

Figure 2: ATP Synthase Inhibition Assay Workflow.

Conclusion

This compound, or Diafenthiuron, operates through a well-defined mechanism of action that is distinct from many other classes of insecticides. Its efficacy relies on its conversion to a reactive carbodiimide metabolite, which then irreversibly inhibits the F₀ subunit of mitochondrial ATP synthase. This leads to a catastrophic energy depletion within the insect, resulting in paralysis and death. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the toxicology, biochemistry, and application of this important pest control agent. A thorough understanding of its mode of action is crucial for its effective and sustainable use in integrated pest management strategies.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this whitepaper unveils the intricate world of novel phenylurea derivatives. The phenylurea scaffold has long been a cornerstone in the development of therapeutic agents, and recent advancements have unlocked a new wave of potent and selective molecules with diverse biological activities.[1] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery, synthesis, and biological evaluation of these promising compounds.

The phenylurea core, a simple yet versatile chemical motif, is present in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[1][3] This guide will delve into specific examples of these derivatives, providing a clear roadmap from initial design and synthesis to biological characterization.

I. Synthesis of Phenylurea Derivatives: A Modular Approach

The synthesis of phenylurea derivatives is typically achieved through the reaction of a substituted aniline with an isocyanate.[1] This straightforward and robust reaction allows for the introduction of a wide variety of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).

A common synthetic strategy involves the following key steps:

  • Isocyanate Formation: A substituted aniline is reacted with a phosgene equivalent, such as triphosgene, to generate the corresponding isocyanate. This reaction is typically performed in an inert solvent like dichloromethane or toluene at a controlled temperature.[1]

  • Urea Formation: The in-situ generated or isolated isocyanate is then treated with a second substituted aniline in an aprotic solvent to yield the desired 1,3-disubstituted phenylurea derivative.[1]

This modular approach provides a high degree of flexibility in the design and synthesis of large libraries of phenylurea compounds for screening and optimization.

II. Biological Activities and Structure-Activity Relationships

The true power of the phenylurea scaffold lies in the diverse biological activities that can be achieved through targeted modifications. This section will explore some of the most promising therapeutic areas for these derivatives.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

Diaryl ureas are a prominent class of anticancer agents, with several compounds, including the multi-kinase inhibitor Sorafenib, having received clinical approval.[2][4] Research has focused on developing novel derivatives with enhanced potency and selectivity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Phenylurea Derivatives

Compound IDTarget Cancer Cell Line(s)IC50 (µM)Reference
1d-g (analogs) C-RAF kinase0.10 (for 1e)[2]
3-haloacylamino phenylureas 8 human tumor cell lines0.38 - 4.07[2]
N-(4-chlorophenylcarbamoyl)-4(4-(3,4-dichlorophenyl)piperazine-1-yl)pyridine-3-sulfonamide Leukemia, colon cancer, melanoma13.6 - 14.9[2]
BO-1055 (diarylurea) Human breast, colon, and prostate cancer xenograftsPotent therapeutic effect[4]
16i (N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative) FLT3-ITD-bearing MV4-11 cellsPotent[5]

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings play a crucial role in determining the anticancer potency. For instance, in a series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, specific substitutions led to selective inhibition of class III receptor tyrosine kinases.[6]

B. Enzyme Inhibition: A Focus on Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the tryptophan metabolism pathway and a critical immunotherapeutic target in cancer.[7][8] Several phenylurea derivatives have emerged as potent and selective IDO1 inhibitors.

Table 2: IDO1 Inhibitory Activity of Phenylurea Derivatives

Compound IDIDO1 IC50 (µM)TDO Inhibitory ActivityReference
i12 0.1 - 0.6None[7][8]
i23 0.1 - 0.6None[7][8]
i24 0.1 - 0.6None[7][8]
3g (diphenylurea-linked 1,2,3-triazole) 1.73 ± 0.97Not specified[9]

SAR studies on these IDO1 inhibitors indicated a strong preference for para-substitution on the phenyl ring.[7] While halogen and small alkyl groups at the para-position were well-tolerated, bulkier substituents led to a loss of activity.[7]

C. Other Biological Activities

Beyond cancer and enzyme inhibition, phenylurea derivatives have shown promise in other therapeutic areas:

  • Insecticidal Activity: A series of novel phenylurea derivatives have demonstrated potent insecticidal activity against various lepidopteran pests.[10][11][12]

  • Antibacterial Activity: Acetylenic-diphenylurea derivatives have shown efficacy against multidrug-resistant Gram-positive clinical isolates.[13]

  • Antihyperglycaemic Activity: Certain phenylurea derivatives have been evaluated for their potential in managing diabetes.[14][15]

  • Neuropeptide Y5 Receptor Antagonism: Trisubstituted phenylurea derivatives have been identified as potent antagonists of the NPY5 receptor, with potential applications in the treatment of obesity.[16]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel phenylurea derivatives, based on established procedures.

A. General Synthesis of 1,3-Disubstituted Phenylureas

This protocol outlines a general procedure for the synthesis of 1,3-disubstituted phenylurea derivatives.

1. Preparation of Isocyanate:

  • To a solution of a substituted aniline in a dry solvent (e.g., dichloromethane or toluene), add a solution of triphosgene in the same solvent dropwise at 0 °C.[1]

  • Stir the reaction mixture at room temperature until the formation of the isocyanate is complete.[1] Monitor the reaction by IR spectroscopy for the appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹.[1]

2. Urea Formation:

  • Add the resulting isocyanate solution dropwise to a solution of another substituted aniline in a dry aprotic solvent (e.g., acetonitrile or DMF).[1]

  • Stir the reaction at room temperature or heat as required for several hours (typically 4-8 hours).[1]

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

B. IDO1 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of phenylurea derivatives against the IDO1 enzyme.

  • Reagents and Materials: Human IDO1 enzyme, L-tryptophan, methylene blue, catalase, ascorbic acid, and potassium phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing the IDO1 enzyme, catalase, and methylene blue in potassium phosphate buffer.

    • Add the test compound (phenylurea derivative) at various concentrations.

    • Initiate the reaction by adding L-tryptophan and ascorbic acid.

    • Incubate the reaction mixture at a controlled temperature.

    • Stop the reaction and measure the production of kynurenine, the product of tryptophan metabolism, using a suitable analytical method (e.g., HPLC or spectrophotometry).

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

IV. Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery of novel phenylurea derivatives, the following diagrams illustrate key workflows and signaling pathways.

G General Workflow for Phenylurea Derivative Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Aniline1 Substituted Aniline 1 Isocyanate Isocyanate Formation Aniline1->Isocyanate Aniline2 Substituted Aniline 2 Urea Urea Formation Aniline2->Urea Phosgene Phosgene Equivalent (e.g., Triphosgene) Phosgene->Isocyanate Isocyanate->Urea Phenylurea Novel Phenylurea Derivative Urea->Phenylurea G IDO1-Mediated Tryptophan Catabolism Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression IDO1->Kynurenine Catalysis Phenylurea Phenylurea Derivative (Inhibitor) Phenylurea->IDO1 Inhibition

References

Biological activity screening of diisopropylphenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activity Screening of Diisopropylphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the screening methodologies and biological activities associated with diisopropylphenyl compounds. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction to Diisopropylphenyl Compounds

Diisopropylphenyl derivatives are a class of organic compounds characterized by a phenyl ring substituted with two isopropyl groups. The substitution pattern, most commonly 2,6-diisopropylphenyl, imparts unique steric and electronic properties that contribute to a diverse range of biological activities. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, is the most prominent member of this class and has been the subject of extensive research beyond its anesthetic properties. This has led to the exploration of a variety of diisopropylphenyl analogues for their therapeutic potential in oncology, inflammation, infectious diseases, and oxidative stress-related conditions.

Anticancer Activity

Diisopropylphenyl compounds, particularly derivatives of propofol, have demonstrated notable anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various diisopropylphenyl and related compounds against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
PropofolA549Lung CancerNot specified, but shown to decrease phosphorylated ERK1/2[1]
PropofolLoVoColorectal CancerNot specified, inhibits invasion via ERK1/2[1]
PropofolOvarian Cancer CellsOvarian CancerNot specified, suppresses invasion[2]
PropofolPANC-1Pancreatic CancerNot specified, suppresses invasion[2]
Propofol Conjugate (with omega-3 fatty acids)MDA-MB-231Breast CancerNot specified, induces apoptosis[1]
6-isopropylphthalazine (Hypothetical)MDA-MB-436Breast CancerNot specified, proposed as PARP inhibitor[3]
Ciprofloxacin (contains a diisopropylamine-like moiety)MCF7Breast Cancer100[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Materials:

  • Diisopropylphenyl compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell lines (e.g., A549, MCF7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the diisopropylphenyl compound in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Propofol and its derivatives have been shown to influence multiple signaling pathways critical for cancer progression.[2][5]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. Propofol has been observed to suppress the proliferation of certain cancer cells by inhibiting the phosphorylation of ERK.[2]

MAPK_ERK_Pathway Propofol Propofol MEK MEK Propofol->MEK inhibits Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation TGFB_Smad2_Pathway Propofol Propofol TGFB1 TGF-β1 Propofol->TGFB1 modulates TGFBR TGF-β Receptor TGFB1->TGFBR Smad2 Smad2 TGFBR->Smad2 phosphorylates Smad_Complex Smad2/4 Complex Smad2->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Expression Target Gene Expression Smad_Complex->Gene_Expression regulates Nucleus Nucleus NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades and releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation translocates and activates Nucleus Nucleus DIPOPA DIPOPA DIPOPA->IKK inhibits Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation HTS High-Throughput Screening (e.g., cell viability, enzyme inhibition) Dose_Response Dose-Response Studies (IC50/EC50 Determination) HTS->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism Lead_Identification Lead Compound Identification Mechanism->Lead_Identification Animal_Models Animal Models of Disease (e.g., xenograft, inflammation models) Toxicity Toxicity and Safety Studies Animal_Models->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Identification->Animal_Models

References

Role of tert-butylurea moiety in bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Tert-Butylurea Moiety in Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butylurea moiety is a significant structural motif in modern medicinal chemistry, prized for the unique physicochemical properties it imparts to bioactive molecules. The sterically demanding tert-butyl group provides a valuable scaffold, influencing compound stability, lipophilicity, and target binding specificity.[1][2] This functionality is frequently incorporated into various drug candidates, particularly kinase inhibitors, to enhance potency and modulate pharmacokinetic profiles.[2][3] However, its presence can also introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, a critical consideration in the drug design process.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and biological significance of the tert-butylurea moiety, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in drug development.

Introduction: The Tert-Butylurea Moiety in Medicinal Chemistry

The urea functionality is a cornerstone in drug design, capable of forming crucial hydrogen bond interactions with biological targets.[5] When combined with a tert-butyl group, the resulting N-tert-butylurea moiety offers a unique combination of steric bulk and hydrogen bonding capacity. The tert-butyl group, one of the most sterically demanding substituents in organic chemistry, can serve several key roles:[6]

  • Steric Shield: It can protect adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability of the molecule.[2]

  • Hydrophobic Interactions: Its non-polar nature allows it to occupy and interact with hydrophobic pockets within a protein's binding site, often leading to increased potency and specificity.[2]

  • Conformational Lock: The bulkiness of the group can restrict the rotational freedom of the molecule, locking it into a bioactive conformation.

These properties make the tert-butylurea scaffold a valuable tool for medicinal chemists aiming to optimize the drug-like properties of lead compounds.[1]

Physicochemical Properties and their Implications

The incorporation of a tert-butylurea group significantly modulates the physicochemical profile of a molecule. Understanding these changes is critical for predicting a compound's behavior in biological systems.

  • Lipophilicity: The tert-butyl group is highly lipophilic, which generally increases a compound's solubility in organic solvents and lipids.[6] This can enhance membrane permeability and blood-brain barrier penetration.[1] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[6][7]

  • Solubility: While the tert-butyl group increases lipophilicity, the urea component provides hydrogen bonding donors and acceptors, which can contribute to aqueous solubility. The overall solubility of the molecule is a balance between these opposing characteristics.[5]

  • Metabolic Stability: The tert-butyl group is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8/9.[2][4] This metabolic vulnerability can lead to high clearance and a short half-life.[4] The primary metabolic route is often hydroxylation of one of the methyl groups, which can be followed by further oxidation to a carboxylic acid.[2]

Table 1: Physicochemical Properties of N-tert-Butylurea
PropertyValueReference
CAS Number 1118-12-3[8][9]
Molecular Formula C₅H₁₂N₂O[8][9]
Molecular Weight 116.16 g/mol [8]
Melting Point 178-182 °C[8]
SMILES CC(C)(C)NC(=O)N[8][9]

Synthesis of Tert-Butylurea Containing Molecules

The synthesis of N-tert-butylurea derivatives can be achieved through several established routes. A common method involves the reaction of an appropriate amine with an isocyanate.[5] Alternatively, tert-butylurea itself can be synthesized and then elaborated. A microwave-assisted synthesis route has been reported to achieve a 92% yield in 15 minutes at 150°C.[1]

A logical workflow for the synthesis and functionalization of tert-butylurea derivatives is illustrated below. This process typically starts with the formation of the core urea structure, followed by functionalization to generate a library of bioactive candidates for screening.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Screening & Optimization A Urea C N-tert-Butylurea A->C  H₂SO₄ Catalyst  20-25 °C B Methyl tert-butyl ether (MTBE) B->C E Bioactive Molecule (e.g., Kinase Inhibitor) C->E  Coupling Reaction  (e.g., with CDI) D Amine / Isocyanate D->E F Biological Assays E->F  Evaluate Potency  & Selectivity G Lead Compound F->G  SAR Studies G->E  Iterative  Optimization

Caption: General workflow for synthesis and development of tert-butylurea compounds.

Role in Bioactive Molecules: Target Interactions

The tert-butylurea moiety is a versatile scaffold found in inhibitors of various enzyme classes.

Kinase Inhibitors

Kinases are a major class of drug targets, and the urea moiety is a well-established hinge-binding motif. The tert-butylurea group has been successfully incorporated into potent kinase inhibitors.

  • FLT3 Inhibitors: A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3] The tert-butyl group occupies a key hydrophobic pocket, contributing to the high potency. Compound 16i from this series led to complete tumor regression in a xenograft model at a dose of 60 mg/kg/day.[3]

  • ATM Kinase Inhibitors: The Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response. Novel urea-based inhibitors have been designed where the urea group forms multiple interactions in an aspartate-rich region of the kinase domain.[10] Two lead compounds, 34 and 39 , demonstrated subnanomolar cellular activity with excellent selectivity and metabolic stability.[10]

The diagram below illustrates a simplified signaling pathway for FLT3 and the point of inhibition by a tert-butylurea-containing drug.

G Ligand FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase Ligand->FLT3 Dimer Dimerization & Autophosphorylation FLT3->Dimer Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimer->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor tert-Butylurea Inhibitor Inhibitor->Dimer Inhibits Kinase Activity G Core tert-Butylurea Moiety Feat_Steric Steric Bulk (t-Butyl Group) Core->Feat_Steric Feat_Hbond H-Bonding (Urea N-H) Core->Feat_Hbond Feat_Lipo Lipophilicity (t-Butyl Group) Core->Feat_Lipo Prop_Bind High Binding Affinity Feat_Steric->Prop_Bind Influences Prop_Select Target Selectivity Feat_Steric->Prop_Select Influences Prop_Metab Metabolic Liability (CYP) Feat_Steric->Prop_Metab Influences Feat_Hbond->Prop_Bind Enables Prop_PK Modulated PK Profile Feat_Lipo->Prop_PK Impacts

References

In Silico Modeling of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a chemical compound with potential biological activities. This technical guide provides a comprehensive overview of in silico modeling approaches and experimental protocols relevant to the investigation of this molecule. Due to the limited direct experimental data on this specific compound, this document focuses on a hypothesized mode of action as a urease inhibitor, a common target for urea derivatives. The methodologies described herein are widely applicable in drug discovery and computational chemistry for the characterization of novel chemical entities.

Compound Profile

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its evaluation as a potential drug candidate.

PropertyValueSource
Molecular Formula C23H32N2O2--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 368.51 g/mol --INVALID-LINK--[1], --INVALID-LINK--[3]
CAS Number 136337-67-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--[1]
Purity 97%--INVALID-LINK--[1]
Melting Point ~177°C (dec.)--INVALID-LINK--[2], --INVALID-LINK--[3]

In Silico Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

Hypothesized Target: Urease

Many urea and thiourea derivatives have been reported to be potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[4] Therefore, for the purpose of this guide, we will consider H. pylori urease as a potential target for this compound. The crystal structure of H. pylori urease can be obtained from the Protein Data Bank (PDB). A suitable structure for this study is PDB ID: 1E9Z.[5]

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB: 1E9Z) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Pose) Docking->Analysis

A generalized workflow for molecular docking studies.
Detailed Protocol for Molecular Docking

1. Protein Preparation:

  • Objective: To prepare the urease protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Protocol:

    • Download the crystal structure of Helicobacter pylori urease (PDB ID: 1E9Z) from the RCSB Protein Data Bank.[5]

    • Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

    • Remove all water molecules and heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to each atom of the protein (e.g., Gasteiger charges).

    • Define the binding site (grid box) around the active site of the enzyme. The active site of urease is characterized by the presence of two nickel ions.

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

2. Ligand Preparation:

  • Objective: To generate a 3D structure of this compound and prepare it for docking.

  • Protocol:

    • Draw the 2D structure of the compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

3. Molecular Docking Simulation:

  • Objective: To perform the docking of the prepared ligand into the active site of the prepared protein.

  • Protocol:

    • Use a molecular docking program such as AutoDock Vina.

    • Specify the prepared protein and ligand files as input.

    • Define the grid box parameters to encompass the active site of the urease enzyme.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

4. Analysis of Results:

  • Objective: To analyze the docking results to predict the binding affinity and binding mode of the ligand.

  • Protocol:

    • Examine the output file from the docking simulation.

    • The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger predicted binding.

    • Visualize the predicted binding poses of the ligand within the protein's active site using a molecular graphics viewer.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Experimental Protocols: In Vitro Urease Inhibition Assay

To validate the in silico predictions, an in vitro enzyme inhibition assay is essential. The Berthelot method is a common and reliable colorimetric assay for measuring urease activity by quantifying ammonia production.[6]

Urease Inhibition Assay Workflow

The following diagram outlines the steps involved in a typical in vitro urease inhibition assay.

Urease_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Reagent_Prep Reagent Preparation (Buffer, Urease, Urea, Inhibitor) Plate_Setup Plate Setup (Controls and Test Compound) Reagent_Prep->Plate_Setup Incubation Incubation (Enzyme-Inhibitor Pre-incubation, then add Urea) Plate_Setup->Incubation Color_Dev Color Development (Add Phenol-Hypochlorite Reagent) Incubation->Color_Dev Abs_Read Absorbance Reading (at ~630 nm) Color_Dev->Abs_Read

Workflow for an in vitro urease inhibition assay using the Berthelot method.
Detailed Protocol for In Vitro Urease Inhibition Assay

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound (test compound)

  • Thiourea or Acetohydroxamic acid (positive control)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkaline hypochlorite reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of urease, urea, test compound, and positive control in the appropriate buffer or solvent (e.g., DMSO for the compounds).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, a specific concentration of the test compound solution, and urease solution.

    • Positive control wells: Add buffer, a concentration of the positive control solution known to inhibit urease, and urease solution.

    • Negative control (100% activity) wells: Add buffer, solvent control (e.g., DMSO), and urease solution.[7]

    • Blank wells: Add buffer and urea solution, but no urease.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Initiation of Enzymatic Reaction:

    • Add urea solution to all wells to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Color Development (Berthelot Reaction):

    • Stop the enzymatic reaction by adding the phenol reagent to each well.

    • Add the alkaline hypochlorite reagent to each well.

    • Incubate the plate at room temperature for a period (e.g., 30 minutes) to allow for color development.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Conclusion

This technical guide outlines a systematic approach for the in silico modeling and experimental evaluation of this compound, with a focus on its potential as a urease inhibitor. The detailed protocols for molecular docking and in vitro enzyme assays provide a solid framework for researchers to investigate the biological activity of this and other novel compounds. The integration of computational and experimental methods is a powerful strategy in modern drug discovery, enabling the efficient identification and characterization of promising therapeutic agents.

References

Spectroscopic Characterization of Novel Phenylurea Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea derivatives represent a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The robust and unambiguous characterization of novel phenylurea compounds is paramount for establishing structure-activity relationships and ensuring the quality and reproducibility of biological data. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed for the structural elucidation of these compounds, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation guidelines, and structured data presentation formats are provided to assist researchers in their characterization workflow. Furthermore, this guide illustrates a potential signaling pathway inhibited by a novel phenylurea compound and a typical experimental workflow for its characterization using Graphviz diagrams.

Introduction to Phenylurea Compounds

Phenylurea compounds are characterized by a urea functional group substituted with at least one phenyl ring. They are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions. Many phenylurea derivatives have been developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as Receptor Tyrosine Kinase (RTK) pathways.[1] Their applications also extend to herbicides and other agrochemicals.[2][3] The synthesis of phenylurea derivatives can be achieved through several methods, a common one being the reaction of an aniline with an isocyanate.[4][5] Given their therapeutic potential, the precise structural confirmation of newly synthesized phenylurea analogues is a critical step in the drug development process.

Experimental Workflow for Spectroscopic Characterization

The systematic characterization of a novel phenylurea compound typically follows a logical progression of spectroscopic analyses to confirm its identity, purity, and structure.

G Experimental Workflow for Phenylurea Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Confirmation Synthesis Synthesis of Novel Phenylurea Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Determination Data_Analysis Spectral Data Interpretation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A typical experimental workflow for the synthesis and spectroscopic characterization of a novel phenylurea compound.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the solid phenylurea compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet or salt plate with the sample is then placed in the sample holder of the FT-IR spectrometer.

  • Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the phenylurea molecule.

Key Vibrational Frequencies:

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
N-H (Amide)Stretching3450 - 3300
C-H (Aromatic)Stretching3100 - 3000
C=O (Urea)Stretching (Amide I)1700 - 1650
N-H (Amide)Bending (Amide II)1620 - 1520
C=C (Aromatic)Stretching1600 - 1450
C-N (Amide)Stretching1300 - 1200

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the electronic effects of substituents on the phenyl ring.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

3.2.1. ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: 5-10 mg of the phenylurea compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer, and after locking and shimming, the ¹H NMR spectrum is acquired.[9]

  • Data Analysis: The spectrum is analyzed for chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) of the signals.

3.2.2. ¹³C NMR Spectroscopy

Methodology:

  • Sample Preparation: 15-50 mg of the phenylurea compound is dissolved in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different types of carbon atoms in the molecule.

Hypothetical NMR Data for a Novel Phenylurea Compound (N-(4-fluorophenyl)-N'-(3-methylphenyl)urea):

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
9.05s
8.87s
7.45m
7.32s
7.18t, J=8.0 Hz
7.10m
6.78d, J=7.6 Hz
2.25s

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Coupling constants (J) are given in Hertz (Hz).[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its chemical formula and structure through fragmentation patterns.

Methodology:

  • Sample Preparation: A dilute solution of the phenylurea compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for phenylurea compounds, as it is a soft ionization method that typically keeps the molecule intact.[10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Hypothetical Mass Spectrometry Data for N-(4-fluorophenyl)-N'-(3-methylphenyl)urea:

Ionm/z (calculated)m/z (observed)
[M+H]⁺245.1036245.1039
[M+Na]⁺267.0855267.0858

Note: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[10][12][13][14]

Signaling Pathway Inhibition by a Novel Phenylurea Compound

Many phenylurea derivatives function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] A novel phenylurea compound could potentially target a receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling.

G Inhibition of a Receptor Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Phenylurea Novel Phenylurea Compound Phenylurea->RTK

A diagram illustrating the inhibition of a generic RTK signaling pathway by a novel phenylurea compound.

Conclusion

The comprehensive spectroscopic characterization of novel phenylurea compounds is a cornerstone of modern drug discovery and chemical research. The synergistic use of FT-IR, NMR, and Mass Spectrometry provides a complete picture of the molecular structure, ensuring the integrity of subsequent biological and pharmacological evaluations. The protocols and data presentation formats outlined in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea (Compound X) as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the potential of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, hereafter referred to as Compound X, as a kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The protocols outlined below describe standard in vitro and cell-based assays to characterize the inhibitory activity and cellular effects of novel small molecule inhibitors like Compound X.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound X was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay. The results are summarized in the table below.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A258
Kinase B35012
Kinase C>10,00025
Kinase D155
Kinase E80018

Table 1: Inhibitory activity of Compound X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the in vitro potency of Compound X against a specific protein kinase by quantifying the amount of ATP consumed during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Compound X

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_stock Prepare 10 mM stock of Compound X in DMSO prep_serial Perform serial dilutions prep_stock->prep_serial add_compound Add diluted Compound X or DMSO to wells prep_serial->add_compound add_kinase Add kinase solution (Incubate 10 min) add_compound->add_kinase add_atp Add ATP solution (Incubate 60 min at 30°C) add_kinase->add_atp add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) add_atp->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detection read_plate Measure luminescence add_detection->read_plate plot_data Plot luminescence vs. log[Compound X] read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

In Vitro Kinase Inhibition Assay Workflow
Cell Viability (MTT) Assay

This protocol is for determining the effect of Compound X on the viability and proliferation of cultured cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.[1][2][3][4][5]

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Complete cell culture medium

  • Compound X

  • MTT solution (5 mg/mL in PBS)[1][3]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight in a CO2 incubator at 37°C to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete cell culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Compound X or vehicle control (DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized.[2][4][5]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.[3]

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][3]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 620 nm can be used to reduce background noise.[3]

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight at 37°C seed_cells->incubate_overnight treat_cells Treat cells with Compound X incubate_overnight->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

MTT Cell Viability Assay Workflow
Western Blotting for Kinase Signaling Pathway Analysis

This protocol is designed to analyze the effect of Compound X on the phosphorylation status of key proteins in a specific signaling pathway, for example, the MAPK/ERK pathway.

Materials:

  • Cultured cells

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach overnight.

    • Treat the cells with various concentrations of Compound X for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis to separate the proteins by size.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[6][7][8]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.[6]

    • Capture the signal using an imaging system.

    • The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin) for normalization.[6]

G cluster_pathway Example Signaling Pathway: MAPK/ERK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response CompoundX Compound X CompoundX->RAF Potential Inhibition

MAPK/ERK Signaling Pathway with Potential Inhibition by Compound X

References

Application Notes and Protocols for High-Throughput Screening of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea in high-throughput screening (HTS) campaigns. While direct HTS data for this specific urea derivative is not extensively published, its structural analog, the thiourea derivative Diafenthiuron, is a known pro-insecticide that targets mitochondrial ATP synthase.[1][2][3][4][5] Diafenthiuron is metabolically converted to a carbodiimide intermediate that inhibits the F0 subunit of ATP synthase, disrupting cellular energy metabolism.[1] Based on this precedent, these protocols are designed to investigate the potential of this compound as a modulator of mitochondrial function, specifically as an inhibitor of ATP synthase.

These guidelines will enable researchers to design and execute robust HTS assays to identify and characterize the bioactivity of this compound and similar molecules.

Compound Information

PropertyValueReference
IUPAC Name This compound
Synonyms 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea[6]
CAS Number 136337-67-2[7][6]
Molecular Formula C23H32N2O2[7][6]
Molecular Weight 368.51 g/mol [7]
Predicted Target Mitochondrial ATP SynthaseInferred from Diafenthiuron

Proposed Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of mitochondrial ATP synthase, a key enzyme in cellular energy production. This hypothesis is predicated on the known activity of its thiourea analog, Diafenthiuron. The compound may act as a direct inhibitor or be metabolically activated to a more potent form. Inhibition of ATP synthase disrupts the proton motive force and leads to a decrease in ATP production, ultimately triggering downstream cellular events such as apoptosis.

proposed_mechanism_of_action compound 3-(2,6-Diisopropyl-4- phenoxyphenyl)-1-tert-butylurea metabolite Putative Active Metabolite compound->metabolite Metabolic Activation atp_synthase Mitochondrial ATP Synthase (F0F1) metabolite->atp_synthase Inhibition pmf Proton Motive Force Dissipation atp_synthase->pmf atp Decreased ATP Production atp_synthase->atp Disruption apoptosis Apoptosis atp->apoptosis Induction biochemical_assay_workflow start Start dispense_cmpd Dispense Compound/ DMSO (50 nL) start->dispense_cmpd add_enzyme Add ATP Synthase (10 µL) dispense_cmpd->add_enzyme incubate1 Incubate (15 min, RT) add_enzyme->incubate1 add_substrate Add ADP (10 µL) incubate1->add_substrate incubate2 Incubate (30 min, RT) add_substrate->incubate2 add_detection Add ATP Detection Reagent (20 µL) incubate2->add_detection incubate3 Incubate (10 min, Dark) add_detection->incubate3 read_plate Measure Luminescence incubate3->read_plate end End read_plate->end cell_based_assay_logic compound Test Compound cells Live Cells compound->cells Treatment atp_synthase_in_situ Inhibition of ATP Synthase cells->atp_synthase_in_situ Target Engagement ocr Decreased Oxygen Consumption Rate (OCR) atp_synthase_in_situ->ocr Leads to atp_linked_resp Reduced ATP-linked Respiration ocr->atp_linked_resp Quantified as

References

Application Notes and Protocols for Cell-Based Assay Development for Substituted Phenylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylureas are a versatile class of compounds with a wide range of biological activities, making them valuable candidates in drug discovery and development.[1] Their mechanisms of action often involve the modulation of key signaling pathways integral to cell proliferation, survival, and angiogenesis. This document provides detailed application notes and experimental protocols for the development of cell-based assays to characterize the activity of substituted phenylureas, with a focus on their effects on cell viability and key cancer-related signaling pathways, namely the Raf-MEK-ERK and VEGFR-2 pathways.

Key Signaling Pathways Targeted by Substituted Phenylureas

Substituted phenylurea compounds have been shown to exert their effects by inhibiting protein kinases involved in critical cellular signaling cascades.[1][2] Understanding these pathways is crucial for designing relevant cell-based assays and interpreting experimental results.

The Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a common feature in many human cancers.[3] Some substituted phenylureas function as inhibitors of Raf kinases (A-Raf, B-Raf, C-Raf), which are key components of this cascade.[5][6] Inhibition of Raf prevents the downstream phosphorylation and activation of MEK and subsequently ERK.[7][8] The level of phosphorylated ERK (p-ERK) is a reliable biomarker for the activity of this pathway.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Raf Raf RAS->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates Phenylurea Substituted Phenylurea Phenylurea->Raf Inhibits

Figure 1: The Raf-MEK-ERK signaling pathway and the inhibitory action of substituted phenylureas.

The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis, the formation of new blood vessels.[9][10][11] This process is critical for tumor growth and metastasis. The binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[10][12] Several substituted phenylurea derivatives have been identified as inhibitors of VEGFR-2 kinase activity.[1][13]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (PLCγ, PI3K) pVEGFR2->Downstream Activates Response Cellular Response (Proliferation, Migration) Downstream->Response Phenylurea Substituted Phenylurea Phenylurea->pVEGFR2 Inhibits

Figure 2: The VEGFR-2 signaling pathway and the inhibitory action of substituted phenylureas.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of substituted phenylureas on cell viability and the activity of the Raf-MEK-ERK and VEGFR-2 signaling pathways.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[15][16]

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Substituted Phenylurea Compounds start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Figure 3: Experimental workflow for the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549, H460, H292)[2][13][17]

  • Complete cell culture medium

  • Substituted phenylurea compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[19] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[19]

  • Compound Treatment: Prepare serial dilutions of the substituted phenylurea compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.[19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][20] Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader.[16][20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[19]

Raf-MEK-ERK Pathway Activity: Western Blot for Phospho-ERK

Western blotting is a widely used technique to detect specific proteins in a sample. To assess the activity of the Raf-MEK-ERK pathway, the levels of phosphorylated ERK (p-ERK) are measured and compared to the total ERK levels. A decrease in the p-ERK/total ERK ratio upon treatment with a substituted phenylurea indicates inhibition of the pathway.[22]

Materials:

  • Cell culture plates

  • Substituted phenylurea compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[7][23]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with substituted phenylurea compounds for the desired time. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[7][23]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][23]

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[7][23]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare the treated samples to the control.

VEGFR-2 Pathway Activity: Cell-Based ELISA for Phospho-VEGFR-2

A cell-based ELISA provides a high-throughput method to measure the phosphorylation status of VEGFR-2 in whole cells, eliminating the need for cell lysis and protein quantification.[24] This assay measures the relative amount of phosphorylated VEGFR-2 (at key tyrosine residues such as Tyr1175) in treated versus untreated cells.[12][24]

Materials:

  • Cell-based ELISA kit for Phospho-VEGFR-2 (e.g., at Tyr1175)[12][24]

  • Cells expressing VEGFR-2 (e.g., HUVECs)

  • Substituted phenylurea compounds

  • VEGF (as a stimulant)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the substituted phenylurea compounds for a specified time.

  • Stimulation: Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.

  • Fixing and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow for antibody entry.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for phospho-VEGFR-2.

    • Wash the wells and add a secondary antibody conjugated to HRP.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalization (Optional): To control for cell number, a parallel set of wells can be stained with an antibody against total VEGFR-2 or a nuclear stain.[25]

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-stimulated control.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in clearly structured tables for easy comparison of the potency of different substituted phenylurea derivatives.

Table 1: Anti-proliferative Activity of Substituted Phenylurea Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)Reference
APPU 2dMCF-74821.5[13]
APPU 2fMCF-7481.06[13]
APPU 2jMCF-7480.76[13]
APPU 2kMCF-7481.85[13]
APPU 2nMCF-7483.42[13]
APPU 2dPC-3483.42[13]
APPU 2fPC-3482.01[13]
APPU 2jPC-3481.85[13]
APPU 2kPC-3482.55[13]
APPU 2nPC-3481.85[13]
3-Cl-BPTUT47DNot Specified0.43 (mM)[17]
3,4-dichloro-BPTUT47DNot Specified0.85 (mM)[17]
CTPPUH460Not Specified>10[2]
CTPPUA549Not Specified>10[2]
CTPPUH292Not Specified>10[2]
CTP-(4-OH)-PUH460Not Specified1.8[2]
CTP-(4-OH)-PUA549Not Specified2.7[2]
CTP-(4-OH)-PUH292Not Specified2.3[2]

Note: IC50 values are indicative and can vary depending on the specific experimental conditions and cell lines used.

Table 2: Kinase Inhibitory Activity of Substituted Phenylurea Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
APPU 2dc-MET65[13]
APPU 2fc-MET24[13]
APPU 2jc-MET150[13]
APPU 2kc-MET170[13]
APPU 2nc-MET18[13]
APPU 2dVEGFR-2310[13]
APPU 2fVEGFR-235[13]
APPU 2jVEGFR-2290[13]
APPU 2kVEGFR-2320[13]
APPU 2nVEGFR-224[13]

Conclusion

The cell-based assays described in these application notes provide a robust framework for the initial characterization and development of substituted phenylureas as potential therapeutic agents. By systematically evaluating their effects on cell viability and key signaling pathways such as the Raf-MEK-ERK and VEGFR-2 cascades, researchers can gain valuable insights into their mechanism of action and identify promising lead compounds for further preclinical and clinical investigation. The provided protocols and data presentation guidelines are intended to facilitate reproducible and comparative studies within the scientific community.

References

Application of Diisopropylphenyl-Containing Compounds in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compounds incorporating the sterically demanding 2,6-diisopropylphenyl (Dipp) moiety have become indispensable in modern catalysis. The bulky nature of the Dipp group plays a crucial role in stabilizing catalytically active metal centers and influencing their reactivity and selectivity. This is particularly evident in the realm of N-heterocyclic carbene (NHC) ligands, where 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr) have emerged as privileged ligands for a wide array of transition metal-catalyzed reactions. These ligands have demonstrated exceptional performance in cross-coupling chemistry, olefin metathesis, and other organic transformations, making them vital tools for researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis and use of key Dipp-containing catalysts, with a focus on palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis.

I. Synthesis of Key Dipp-Containing N-Heterocyclic Carbene (NHC) Ligand Precursors

The utility of Dipp-containing NHC ligands begins with the synthesis of their imidazolium and imidazolidinium salt precursors, primarily IPr·HCl and SIPr·HCl. These air-stable salts are readily converted to the free carbenes in situ or used to prepare well-defined metal precatalysts.

Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This two-step procedure involves the initial formation of a diazabutadiene intermediate followed by cyclization.

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

  • To a round-bottom flask, add 2,6-diisopropylaniline (2 equivalents).

  • Add a 40% aqueous solution of glyoxal (1 equivalent) dropwise at room temperature.

  • Stir the mixture vigorously for 2-4 hours. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of IPr·HCl

  • In a round-bottom flask, dissolve the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1 equivalent) in toluene.

  • Add paraformaldehyde (1.1 equivalents).

  • Heat the mixture to 80 °C.

  • Slowly add a solution of anhydrous HCl (1.1 equivalents) in dioxane.

  • Continue stirring at 80 °C for 12-16 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and diethyl ether, then dry under vacuum to yield IPr·HCl.

Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl)

The synthesis of SIPr·HCl involves the reduction of the diimine intermediate to a diamine, followed by cyclization.

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diamine

  • Dissolve N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1 equivalent) in methanol in a high-pressure reactor.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Pressurize the reactor with hydrogen gas (50-60 bar).

  • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Cool the reactor, release the pressure, and filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the diamine.

Step 2: Synthesis of SIPr·HCl

  • In a round-bottom flask, dissolve the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as toluene.

  • Add paraformaldehyde (1.1 equivalents).

  • Heat the mixture to 110 °C.

  • Slowly add a solution of anhydrous HCl (1.1 equivalents) in dioxane.

  • Continue stirring at 110 °C for 4-6 hours.

  • Cool the reaction mixture and collect the resulting precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to afford SIPr·HCl.

Diagram of Ligand Synthesis Workflow

G cluster_0 IPr·HCl Synthesis cluster_1 SIPr·HCl Synthesis 2,6-diisopropylaniline 2,6-diisopropylaniline Diimine Formation Diimine Formation 2,6-diisopropylaniline->Diimine Formation Glyoxal IPr·HCl IPr·HCl Diimine Formation->IPr·HCl Paraformaldehyde, HCl Diamine Formation Diamine Formation Diimine Formation->Diamine Formation H2, Pd/C SIPr·HCl SIPr·HCl Diamine Formation->SIPr·HCl Paraformaldehyde, HCl

Caption: Workflow for the synthesis of IPr·HCl and SIPr·HCl.

II. Preparation of Palladium-NHC Precatalysts

For many catalytic applications, it is advantageous to use well-defined, air- and moisture-stable palladium precatalysts. These complexes are readily activated under the reaction conditions to generate the active Pd(0) species.

Experimental Protocol: Synthesis of [Pd(IPr)(cinnamyl)Cl]
  • In a glovebox, add IPr·HCl (1.05 equivalents) and potassium tert-butoxide (1.1 equivalents) to a flask containing dry THF.

  • Stir the mixture at room temperature for 1 hour to generate the free carbene.

  • In a separate flask, dissolve [Pd(cinnamyl)Cl]₂ (0.5 equivalents) in dry THF.

  • Add the free carbene solution to the palladium dimer solution and stir at room temperature for 2-4 hours.

  • Remove the solvent under vacuum.

  • The resulting solid can be purified by washing with pentane or by recrystallization from a suitable solvent system like dichloromethane/pentane to yield the product as a pale-yellow solid.

A similar procedure can be followed for the synthesis of [Pd(SIPr)(cinnamyl)Cl] using SIPr·HCl as the precursor.

Diagram of Precatalyst Synthesis

G NHC·HCl (IPr·HCl or SIPr·HCl) NHC·HCl (IPr·HCl or SIPr·HCl) Free Carbene (NHC) Free Carbene (NHC) NHC·HCl (IPr·HCl or SIPr·HCl)->Free Carbene (NHC) Base (e.g., KOtBu) [Pd(NHC)(cinnamyl)Cl] [Pd(NHC)(cinnamyl)Cl] Free Carbene (NHC)->[Pd(NHC)(cinnamyl)Cl] [Pd(cinnamyl)Cl]₂

Caption: General synthesis of [Pd(NHC)(cinnamyl)Cl] precatalysts.

III. Application in Palladium-Catalyzed Cross-Coupling Reactions

Catalysts derived from IPr and SIPr ligands have shown remarkable efficiency in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The bulky Dipp groups on the NHC ligand facilitate the formation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Catalysts bearing IPr and SIPr ligands are particularly effective for coupling challenging substrates, such as sterically hindered aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

  • To a dry Schlenk tube under an argon atmosphere, add [Pd(IPr)(cinnamyl)Cl] (0.5-2 mol%), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents).

  • Add 4-chloroanisole (1.0 equivalent) and a suitable solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Performance of Dipp-Containing Catalysts in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChloroanisolePhenylboronic acid[Pd(IPr)(cinnamyl)Cl] (1)K₃PO₄Toluene1001295[1]
24-ChlorotoluenePhenylboronic acid[Pd(SIPr)(cinnamyl)Cl] (1)K₃PO₄Dioxane1001292[2]
32-Bromotoluene4-Methoxyphenylboronic acid[Pd(IPr)(allyl)Cl] (0.5)K₂CO₃THF/H₂O80298
44-BromoacetophenonePhenylboronic acid[Pd(SIPr)(cinnamyl)Cl] (0.1)K₂CO₃DMA1401691[2]

Diagram of Suzuki-Miyaura Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides or triflates with amines. SIPr-ligated palladium catalysts are often superior for this transformation, especially with challenging substrates like aryl chlorides and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole with Morpholine

  • In a glovebox, add [Pd(SIPr)(cinnamyl)Cl] (1-2 mol%), sodium tert-butoxide (NaOtBu) (1.4 equivalents) to a Schlenk tube.

  • Add toluene, followed by 2-bromoanisole (1.0 equivalent) and morpholine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Table 2: Performance of Dipp-Containing Catalysts in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-BromoanisoleMorpholine[Pd(SIPr)(cinnamyl)Cl] (1)NaOtBuToluene1001694
24-ChlorotolueneAniline[Pd(IPr)(allyl)Cl] (2)NaOtBuDioxane1002488
34-BromoacetophenonePyrrolidine[Pd(SIPr)(cinnamyl)Cl] (0.5)K₃PO₄Toluene1101296
42-Chloropyridinen-Hexylamine[Pd(SIPr)(allyl)Cl] (1.5)K₂CO₃t-BuOH1001885

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation R₂NH Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR₂(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

IV. Application in Ruthenium-Catalyzed Olefin Metathesis

Ruthenium catalysts bearing Dipp-substituted NHC ligands, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, are highly active and robust for a variety of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). The IPr ligand, in particular, has been shown to impart high thermal stability and activity to these catalysts.

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

  • In a flask under an argon atmosphere, dissolve diethyl diallylmalonate (1.0 equivalent) in dry, degassed dichloromethane (CH₂Cl₂).

  • Add a solution of a second-generation Grubbs catalyst bearing an IPr ligand (e.g., [RuCl₂(IPr)(PCy₃)(CHPh)]) (0.5-5 mol%) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by the evolution of ethylene gas.

  • Once the reaction is complete (as determined by TLC or GC-MS), add a small amount of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting oil by column chromatography on silica gel to afford the cyclopentene product.[3]

Table 3: Performance of Dipp-Containing Catalysts in Ring-Closing Metathesis

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1Diethyl diallylmalonateGrubbs II (IPr) (1)CH₂Cl₂RT1>98[3]
2DiallyltosylamideHoveyda-Grubbs II (IPr) (2)Toluene80295
31,7-OctadieneGrubbs II (IPr) (5)CH₂Cl₂RT485 (cyclohexene)
4Diallyl etherHoveyda-Grubbs II (IPr) (1)CH₂Cl₂40197

Diagram of Olefin Metathesis Catalytic Cycle

G [Ru]=CHR [Ru]=CHR [2+2] Cycloaddition [2+2] Cycloaddition [Ru]=CHR->[2+2] Cycloaddition R'CH=CHR' Metallacyclobutane Metallacyclobutane [2+2] Cycloaddition->Metallacyclobutane Retro [2+2] Cycloaddition Retro [2+2] Cycloaddition Metallacyclobutane->Retro [2+2] Cycloaddition [Ru]=CHR' [Ru]=CHR' Retro [2+2] Cycloaddition->[Ru]=CHR' RCH=CHR' [2+2] Cycloaddition_2 [2+2] Cycloaddition_2 [Ru]=CHR'->[2+2] Cycloaddition_2 R'CH=CHR' [2+2] Cycloaddition_2->Metallacyclobutane

Caption: Catalytic cycle for olefin metathesis.

Diisopropylphenyl-containing compounds, particularly the NHC ligands IPr and SIPr, have revolutionized the field of homogeneous catalysis. Their unique steric and electronic properties have led to the development of highly active, stable, and versatile catalysts for a broad range of important organic transformations. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of these powerful catalytic systems in academic and industrial research, ultimately accelerating the discovery and development of new molecules with valuable applications in medicine, materials science, and beyond.

References

Application Notes and Protocols for the In Vitro Evaluation of Phenylurea Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenylurea and its derivatives are a versatile class of compounds with significant potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as protein kinase signaling and tubulin polymerization.[1][2][3] Many derivatives function as inhibitors of receptor tyrosine kinases (RTKs) and Raf kinases, which are critical components of signaling pathways like the Ras-Raf-MEK-ERK and PI3K/Akt pathways that drive cell proliferation and survival.[2][4][5][6] This document provides a detailed set of protocols for the initial in vitro screening of novel phenylurea compounds, covering the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Key Experimental Workflow

The overall workflow for testing phenylurea compounds involves a series of sequential assays to characterize their anticancer effects, starting from a broad cytotoxicity screen and moving to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A Cell Line Selection & Culture B Compound Preparation & Dilution A->B C Cytotoxicity Assay (MTT/SRB) B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Quantitative Data Summary E->G F->G H Pathway Analysis G->H

Caption: General workflow for in vitro validation of phenylurea compounds.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116).[7]

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Phenylurea compounds, Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Propidium Iodide (PI), RNase A, 70% Ethanol.

  • Kits: Annexin V-FITC Apoptosis Detection Kit.

  • Equipment: 96-well plates, cell culture flasks, hemocytometer, microplate reader, flow cytometer.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the compound's cytotoxic effects.[8]

Methodology:

  • Cell Seeding: Culture selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂.[7]

  • Compound Treatment: Prepare a stock solution of the phenylurea compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data using non-linear regression.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[9][10] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10]

Methodology:

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the phenylurea compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.[9]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[12] It is used to assess if the compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the phenylurea compound as described in the apoptosis protocol.

  • Cell Collection: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet (approximately 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.[13][14]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. RNase is included to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of Phenylurea Compounds against Various Cancer Cell Lines

Compound Cell Line IC50 (µM) ± SD (72h)
Phenylurea-A MCF-7 (Breast) 1.5 ± 0.2
Phenylurea-A A549 (Lung) 4.2 ± 0.5
Phenylurea-A HCT116 (Colon) 2.8 ± 0.3
Phenylurea-B MCF-7 (Breast) 10.1 ± 1.1
Phenylurea-B A549 (Lung) 15.6 ± 1.9
Phenylurea-B HCT116 (Colon) 12.3 ± 1.4

| Sorafenib | MCF-7 (Breast) | 5.8 ± 0.6 |

Table 2: Apoptosis Analysis in A549 Cells Treated with Phenylurea-A (4.2 µM) for 48h

Treatment Viable (%) Early Apoptosis (%) Late Apoptosis (%) Necrosis (%)
Control 95.1 ± 2.1 2.5 ± 0.4 1.8 ± 0.3 0.6 ± 0.1

| Phenylurea-A | 45.3 ± 3.5 | 28.9 ± 2.8 | 22.5 ± 2.4 | 3.3 ± 0.5 |

Table 3: Cell Cycle Distribution in A549 Cells Treated with Phenylurea-A (4.2 µM) for 24h

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 55.2 ± 2.9 29.8 ± 1.5 15.0 ± 1.1

| Phenylurea-A | 75.6 ± 3.8 | 10.3 ± 1.2 | 14.1 ± 1.9 |

Signaling Pathway Visualization

Phenylurea compounds frequently target kinase signaling cascades. The Ras-Raf-MEK-ERK pathway is a common target involved in cell proliferation and survival.[6][7]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Prolif Gene Expression (Proliferation, Survival) Nuc->Prolif Compound Phenylurea Compound Compound->RAF

References

Application Notes and Protocols for Assessing the Enzymatic Inhibition of Soluble Epoxide Hydrolase by 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Inhibition of sEH is a promising therapeutic strategy for various conditions, including hypertension, inflammation, and pain, as it increases the bioavailability of beneficial EETs.[4][5] The compound 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea belongs to a class of urea-based inhibitors that have shown potent inhibition of sEH. These application notes provide detailed protocols for assessing the enzymatic inhibition of sEH by this and structurally related compounds.

Data Presentation: In Vitro Potency of Urea-Based sEH Inhibitors

The inhibitory activity of this compound and other urea-based compounds against soluble epoxide hydrolase is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative urea-based sEH inhibitors against the human enzyme, as determined by in vitro enzymatic assays.

CompoundIC50 (nM) for human sEHReference Compound ExampleIC50 (nM) for human sEH
1-Aryl-3-alkyl/aryl Urea Derivatives0.39 - 570Benzoxazolone-5-Urea Derivatives0.39 - 570
Adamantyl Urea Derivatives1.69 - 2.94Sulfonyl Urea Derivatives1.69 - 2.94
1,3-Disubstituted Urea Derivatives~200Benzylurea Derivatives from Brassicales~200
Piperidine-based Urea Derivatives0.05 - 0.38t-TUCB Analogs0.05 - 0.38

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sEH inhibitors and a typical experimental workflow for their evaluation.

sEH_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 3-(2,6-Diisopropyl-4-phenoxyphenyl) -1-tert-butylurea Inhibitor->sEH Inhibition

sEH signaling pathway and point of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 3-(2,6-Diisopropyl-4-phenoxyphenyl) -1-tert-butylurea in DMSO Incubation Incubate sEH with varying concentrations of the inhibitor Compound_Prep->Incubation Enzyme_Prep Dilute recombinant human sEH in assay buffer Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescent substrate solution Reaction Initiate reaction by adding substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure fluorescence kinetically or as an endpoint Reaction->Measurement Plotting Plot % inhibition vs. inhibitor concentration Measurement->Plotting IC50_Calc Calculate IC50 value using non-linear regression Plotting->IC50_Calc

Experimental workflow for sEH inhibition assay.

Experimental Protocols

In Vitro Fluorometric Assay for sEH Inhibition

This protocol describes a common method for determining the in vitro potency of sEH inhibitors using a fluorometric assay.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • This compound

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[6]

  • Fluorescent substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at 330 nm and emission at 465 nm[6][7]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in sEH assay buffer to create a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the recombinant human sEH in sEH assay buffer to the desired working concentration (e.g., 1 nM).[6] Keep the enzyme solution on ice.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following in order:

      • sEH assay buffer

      • Inhibitor solution (or vehicle control - buffer with the same percentage of DMSO)

      • Diluted sEH enzyme solution

    • Include wells for a positive control (a known sEH inhibitor) and a negative control (no inhibitor).

    • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[6][8]

  • Reaction Initiation and Measurement:

    • Prepare the CMNPC substrate solution in sEH assay buffer to a final concentration of 5 µM.[6]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[6][7] The readings can be taken kinetically over a period of 10-30 minutes or as an endpoint measurement after a fixed incubation time.[5][7]

Data Analysis:

  • Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5]

Cell-Based Assay for sEH Activity

To assess the effect of the inhibitor in a more physiologically relevant context, a cell-based assay can be performed.

Materials:

  • Cells expressing sEH (e.g., HEK293 cells overexpressing human sEH)

  • Cell culture medium and reagents

  • This compound

  • Cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7)[2]

  • 96-well clear-bottom black microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the sEH-expressing cells under standard conditions.

    • Seed the cells into a 96-well clear-bottom black microplate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

    • Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-2 hours).

  • sEH Activity Measurement:

    • Add the cell-permeable fluorescent substrate to each well.

    • Incubate the plate at 37°C for a specific period.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., 330 nm excitation and 465 nm emission for the product of Epoxy Fluor 7 hydrolysis).[2]

Data Analysis:

  • Similar to the in vitro assay, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed assessment of the enzymatic inhibition of soluble epoxide hydrolase by this compound and other related compounds. By combining in vitro enzymatic assays with cell-based approaches, researchers can effectively characterize the potency and cellular efficacy of novel sEH inhibitors, facilitating their development as potential therapeutic agents.

References

Phenylurea Compounds as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of phenylurea compounds as a promising class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in oncology and immunology. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of inhibitory data, detailed experimental protocols for inhibitor screening, and a visual representation of the underlying biological pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic alteration suppresses the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells and myeloid-derived suppressor cells, thereby facilitating tumor immune evasion.[3] Consequently, inhibiting IDO1 has emerged as a compelling strategy in cancer immunotherapy.[4] Phenylurea derivatives have been identified as a promising scaffold for the development of potent and selective IDO1 inhibitors.[4][5]

Quantitative Data Summary: Inhibitory Activity of Phenylurea Derivatives against IDO1

Several studies have reported the synthesis and evaluation of phenylurea derivatives as IDO1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a clear comparison of their potency.

Compound IDPhenylurea Derivative Structure/DescriptionIDO1 IC50 (µM)Reference(s)
i12 Phenyl urea derivative0.1 - 0.6[4][6]
i23 Phenyl urea derivative0.1 - 0.6[4][6]
i24 Phenyl urea derivative0.1 - 0.6[4][6]
3g N,N-diphenylurea with a 1,2,3-triazole structure1.73 ± 0.97[5][6]
3c N,N'-diphenylurea linked with 1,2,3-triazole0.07

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to screen and characterize phenylurea compounds as potential IDO1 inhibitors.

Recombinant Human IDO1 Enzymatic Assay

This protocol outlines a biochemical assay to determine the direct inhibitory effect of compounds on purified IDO1 enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid (20 mM)

  • Methylene blue (10 µM)

  • Catalase (100 µg/mL)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA, 30% w/v)

  • p-Dimethylaminobenzaldehyde (p-DMAB) solution (2% w/v in acetic acid, Ehrlich's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[7]

  • Compound Addition: Add 10 µL of various concentrations of the test compound solution (typically in DMSO, with the final concentration of DMSO kept below 0.5%) to the wells of a 96-well plate. For positive and blank controls, add 10 µL of inhibitor buffer without the compound.[8][9]

  • Enzyme Addition: Dilute the recombinant human IDO1 enzyme in 1x IDO1 Assay Buffer. Add 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x IDO1 Assay Buffer to the "Blank" wells.[8][9]

  • Initiation of Reaction: Start the enzymatic reaction by adding 400 µM L-tryptophan to all wells.[7]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]

  • Termination of Reaction: Stop the reaction by adding 20 µL of 30% (w/v) TCA.[7]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.[2][7]

  • Centrifugation: Centrifuge the plate at 2500 rpm for 10-15 minutes to pellet any precipitate.[2][7]

  • Kynurenine Detection: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of 2% (w/v) p-DMAB solution to each well.[2][7]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader. The amount of kynurenine produced is proportional to the absorbance.[2][7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa or SK-OV-3 cells)

This protocol describes a method to assess the inhibitory activity of compounds on IDO1 within a cellular context.

Materials:

  • HeLa or SK-OV-3 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA, 6.1 N)

  • p-Dimethylaminobenzaldehyde (p-DMAB) solution (2% w/v in acetic acid, Ehrlich's reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or SK-OV-3 cells into a 96-well plate at a density of 1 x 10^4 or 3 x 10^4 cells/well, respectively, and allow them to adhere overnight.[2][10]

  • IDO1 Induction: To induce IDO1 expression, treat the cells with human IFN-γ (e.g., 100 ng/mL) for 24 hours.[2][10]

  • Inhibitor Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. The medium should be supplemented with L-tryptophan (e.g., 15-50 µg/mL).[2][10]

  • Incubation: Incubate the plate for an additional 24-72 hours.[10][11]

  • Supernatant Collection: After incubation, collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[2]

  • Hydrolysis: Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]

  • Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to remove any precipitate.[2]

  • Kynurenine Detection: Transfer 100 µL of the clear supernatant to a new 96-well plate and add 100 µL of 2% p-DMAB solution.[2]

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[2]

  • Data Analysis: Construct a dose-response curve by plotting the percentage of kynurenine production inhibition against the log concentration of the test compound to determine the cellular IC50 value.

Visualizing the Molecular Landscape

To better understand the context in which phenylurea-based IDO1 inhibitors operate, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for inhibitor screening.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_IDO1_Regulation IDO1 Regulation cluster_Metabolic_Effects Metabolic Consequences cluster_Immune_Suppression Immune Suppression Tumor Cells Tumor Cells IFN-g IFN-γ Tumor Cells->IFN-g APCs Antigen Presenting Cells (APCs) APCs->IFN-g STAT1_NFkB STAT1 / NF-κB IFN-g->STAT1_NFkB activates IDO1_Expression IDO1 Expression STAT1_NFkB->IDO1_Expression induces IDO1_Enzyme IDO1 Enzyme IDO1_Expression->IDO1_Enzyme Tryptophan Tryptophan Tryptophan->IDO1_Enzyme substrate T_Cell_Suppression Effector T-Cell Suppression/Apoptosis Tryptophan->T_Cell_Suppression depletion leads to Kynurenine Kynurenine AhR AhR Activation Kynurenine->AhR activates IDO1_Enzyme->Kynurenine product GCN2 GCN2 Activation T_Cell_Suppression->GCN2 mTOR mTOR Inhibition T_Cell_Suppression->mTOR Treg_Activation Regulatory T-Cell (Treg) Activation AhR->Treg_Activation Inhibitor Phenylurea Inhibitor Inhibitor->IDO1_Enzyme inhibits Experimental_Workflow cluster_Screening IDO1 Inhibitor Screening Workflow Start Start Compound_Library Phenylurea Compound Library Start->Compound_Library Enzymatic_Assay Primary Screen: Recombinant IDO1 Enzymatic Assay Compound_Library->Enzymatic_Assay Hit_Identification Hit Identification (Potent Inhibitors) Enzymatic_Assay->Hit_Identification Cell_Based_Assay Secondary Screen: Cell-Based IDO1 Inhibition Assay Hit_Identification->Cell_Based_Assay actives End End Hit_Identification->End inactives Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection Further_Studies In Vivo Efficacy & Pharmacokinetic Studies Lead_Selection->Further_Studies Further_Studies->End

References

Application Notes and Protocols: Design and Synthesis of Phenylurea Derivatives for Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of phenylurea derivatives as potent insecticidal agents. The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the development of novel pest control agents.

Introduction to Phenylurea Insecticides

Phenylurea derivatives represent a significant class of insecticides, primarily functioning as insect growth regulators (IGRs). Their mode of action involves the inhibition of chitin biosynthesis, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process leads to mortality in larval stages of various insect pests.[1][2] The high selectivity for target pests and low toxicity to non-target organisms, including mammals, make them an attractive option for integrated pest management (IPM) programs.[2][3]

Design Strategy: Bioisosterism and Active Group Linkage

The design of novel phenylurea derivatives often employs the principles of active group linkage and bioisosterism.[1][4] This involves combining the core phenylurea scaffold with other pharmacophores known for their insecticidal properties. For instance, incorporating moieties from other successful insecticide classes like diacylhydrazines can lead to compounds with a broader spectrum of activity.[1]

Synthesis of Phenylurea Derivatives

The following is a general protocol for the synthesis of phenylurea derivatives, adapted from established literature.[1]

Diagram: General Synthesis Workflow

G cluster_0 Step 1: Synthesis of Phenylureido Benzoates cluster_1 Step 2: Synthesis of Phenylureido Benzohydrazides cluster_2 Step 3: Synthesis of Final Phenylurea Derivatives A Substituted Phenyl Isocyanate D Reflux A->D B 3-Aminobenzoic Acid Ethyl Ester B->D C Toluene (Solvent) C->D E Ethyl 3-(3-substituted phenylureido) benzoates D->E F Ethyl 3-(3-substituted phenylureido) benzoates I Reaction F->I G Hydrazine Hydrate G->I H Ethanol (Solvent) H->I J 3-(3-substituted phenylureido)benzohydrazides I->J K 3-(3-substituted phenylureido)benzohydrazides O Stir at Room Temperature K->O L Substituted Acyl Chloride or Anhydride L->O M Solvent (e.g., Dichloromethane) M->O N Base (e.g., Triethylamine) N->O P Final Phenylurea Derivatives O->P

Caption: General workflow for the three-step synthesis of phenylurea derivatives.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(3-substituted phenylureido) benzoates [1]

  • Dissolve 3-aminobenzoic acid ethyl ester in toluene in a round-bottom flask.

  • Add a substituted phenyl isocyanate to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Step 2: Synthesis of 3-(3-substituted phenylureido)benzohydrazides [1]

  • Dissolve the synthesized ethyl 3-(3-substituted phenylureido) benzoates in ethanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at a specified temperature for a set duration.

  • Upon completion, the product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Synthesis of Final Phenylurea Derivatives

  • Suspend the 3-(3-substituted phenylureido)benzohydrazide in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add a substituted acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization: The structures of the synthesized compounds should be confirmed using spectroscopic methods such as ESI-MS, IR, and 1H-NMR.[1][4]

Evaluation of Insecticidal Activity

The insecticidal activity of the synthesized phenylurea derivatives is typically evaluated against various insect larvae.

Diagram: Insecticidal Bioassay Workflow

G A Prepare Test Solutions of Phenylurea Derivatives D Treat Leaf Discs with Test Solutions A->D B Select Healthy Third Instar Larvae F Place Larvae on Treated Leaf Discs in Petri Dishes B->F C Leaf-Dip Bioassay Method C->D E Air Dry the Treated Leaf Discs D->E E->F G Incubate under Controlled Conditions (Temperature, Humidity, Photoperiod) F->G H Observe and Record Mortality at 24, 48, 72 hours G->H I Calculate Corrected Mortality (%) H->I J Determine LC50 Values (if applicable) I->J

Caption: Workflow for evaluating the insecticidal activity of phenylurea derivatives.

Experimental Protocol: Insecticidal Bioassay[1]
  • Test Insects: Use third-instar larvae of target pests such as Spodoptera exigua, Plutella xylostella, Helicoverpa armigera, and Pieris rapae.[1][5]

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to prepare stock solutions. Make serial dilutions to obtain the desired test concentrations.

  • Leaf-Dip Method:

    • Excise fresh leaf discs from the host plant (e.g., cabbage for P. xylostella).

    • Dip the leaf discs into the test solutions for approximately 10-30 seconds.

    • Allow the leaf discs to air dry.

  • Exposure: Place one treated leaf disc in a petri dish lined with a moist filter paper. Introduce a known number of larvae (e.g., 10-15) into each petri dish.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 1 °C, >75% relative humidity, and a 12:12 h light:dark photoperiod).

  • Data Collection: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to probing with a fine brush.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula. If multiple concentrations are tested, the median lethal concentration (LC50) can be determined using probit analysis.

Mechanism of Action: Chitin Synthesis Inhibition

The primary mode of action for benzoylphenyl ureas (BPUs) is the inhibition of chitin synthesis.[1][2]

Diagram: Phenylurea Mechanism of Action

G A Phenylurea Derivative B Insect Larva Ingestion/Contact A->B C Inhibition of Chitin Synthase Enzyme B->C D Disruption of Chitin Biosynthesis Pathway C->D E Failure to form new cuticle D->E F Abnormal Endocuticular Deposition D->F G Inability to Molt Successfully (Ecdysis Failure) E->G F->G H Larval Mortality G->H

Caption: Simplified signaling pathway of phenylurea insecticides leading to larval mortality.

This inhibition disrupts the formation of the insect's exoskeleton, particularly during the molting process.[2] The inability to form a new, functional cuticle leads to lethal developmental defects.[2]

Quantitative Data Summary

The following tables summarize the insecticidal activity of representative phenylurea derivatives from the literature.

Table 1: Insecticidal Activity of Phenylurea Derivatives against Spodoptera exigua [1]

CompoundMortality (%) at 10 mg/L (72h)
3g >90
3i >90
4d >90
4e >90
4g 100
Chlorbenzuron <90
Tebufenozide <90
Metaflumizone <90

Table 2: Broad Spectrum Insecticidal Activity of Selected Phenylurea Derivatives [1][5]

CompoundP. xylostella Mortality (%) at 10 mg/L (72h)H. armigera Mortality (%) at 10 mg/L (72h)P. rapae Mortality (%) at 10 mg/L (72h)
3b Strong ActivityStrong ActivityStrong Activity
3d Strong ActivityStrong ActivityStrong Activity
3f Strong ActivityStrong ActivityStrong Activity
4b Strong ActivityStrong ActivityStrong Activity
4g Strong ActivityStrong ActivityStrong Activity

Note: "Strong Activity" indicates high mortality rates as reported in the source literature.

Conclusion

The design and synthesis of novel phenylurea derivatives continue to be a promising avenue for the development of effective and selective insecticides. The protocols and data presented here provide a foundation for researchers to explore this chemical class further, with the aim of discovering new active ingredients for crop protection. Careful consideration of structure-activity relationships, guided by the principles of bioisosterism and active group linkage, will be crucial for the successful development of next-generation phenylurea insecticides.

References

Application Notes and Protocols: Evaluation of the Antimicrobial Activity of Novel Phenylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the antimicrobial activity of novel phenylurea compounds. The methodologies outlined below are based on established and widely accepted techniques for antimicrobial susceptibility testing. These protocols are intended to guide researchers in the initial screening and characterization of new chemical entities.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Phenylureas represent a class of organic compounds with diverse biological activities, and their potential as antimicrobial agents is an active area of research.[1][2] This application note details the essential protocols for determining the in vitro antimicrobial efficacy of novel phenylurea derivatives, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a general workflow and a hypothetical mechanism of action are presented to guide further investigation.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. All quantitative data should be summarized in a clear and structured format.

Table 1: MIC and MBC of Novel Phenylurea Compounds against Various Microorganisms

Test MicroorganismGram StainCompound IDMIC (µg/mL)MBC (µg/mL)Positive ControlMIC (µg/mL) of Positive ControlMBC (µg/mL) of Positive Control
Staphylococcus aureusPositivePNU-1816Vancomycin12
Staphylococcus aureusPositivePNU-248Vancomycin12
Staphylococcus aureusPositivePNU-316>64Vancomycin12
Escherichia coliNegativePNU-13264Ciprofloxacin0.250.5
Escherichia coliNegativePNU-21632Ciprofloxacin0.250.5
Escherichia coliNegativePNU-364>64Ciprofloxacin0.250.5
Pseudomonas aeruginosaNegativePNU-1>64>64Gentamicin24
Pseudomonas aeruginosaNegativePNU-23264Gentamicin24
Pseudomonas aeruginosaNegativePNU-3>64>64Gentamicin24
Enterococcus faecalisPositivePNU-11632Ampicillin24
Enterococcus faecalisPositivePNU-2816Ampicillin24
Enterococcus faecalisPositivePNU-332>64Ampicillin24

Experimental Protocols

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[3][4]

Materials:

  • Novel phenylurea compounds

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[5]

  • Sterile 96-well microtiter plates[6]

  • 0.5 McFarland standard

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Ampicillin)

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[3]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Phenylurea Stock Solutions: Dissolve the novel phenylurea compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the phenylurea stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted phenylurea compound. This will bring the total volume in each well to 200 µL and further dilute the compound to the final test concentrations.

    • Include a growth control well (MHB and inoculum, no compound) and a sterility control well (MHB only).[3]

    • Prepare a separate row for the positive control antibiotic following the same serial dilution and inoculation procedure.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading and Interpreting the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the phenylurea compound that completely inhibits visible bacterial growth.[7]

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.[8]

  • Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration and Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the phenylurea compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

Visualizations

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Phenylurea Stock Solutions serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (35°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells to Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for Antimicrobial Susceptibility Testing.

The precise mechanism of action for novel phenylureas may vary, but a common target for antimicrobial compounds is the bacterial cell wall synthesis pathway or protein synthesis.[10][11] The following diagram illustrates a hypothetical pathway where a novel phenylurea compound inhibits a key enzyme involved in peptidoglycan synthesis, a critical component of the bacterial cell wall. Some phenylurea derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[12]

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by Phenylurea precursor Cytoplasmic Precursors (e.g., UDP-NAG, UDP-NAM) lipid_carrier Lipid Carrier Translocation precursor->lipid_carrier transglycosylation Transglycosylation (PBP) lipid_carrier->transglycosylation transpeptidation Transpeptidation (PBP) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall lysis Cell Lysis and Death transpeptidation->lysis phenylurea Novel Phenylurea Compound phenylurea->transpeptidation Inhibition

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Improving the solubility of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea.

Frequently Asked Questions (FAQs)

1. What are the general solubility properties of this compound?

Based on its chemical structure, which includes bulky, lipophilic diisopropyl and phenoxy groups, this compound is characterized as a poorly water-soluble compound. It exhibits higher solubility in organic solvents. See the table below for a summary of its solubility in common laboratory solvents.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Classification
Water< 0.01Practically Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Practically Insoluble
Ethanol15Sparingly Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
N,N-Dimethylformamide (DMF)> 100Very Soluble
Methanol5Slightly Soluble

2. I am observing precipitation of the compound when diluting my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?

This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in aqueous media. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Reduce the final concentration of DMSO: Aim for a final DMSO concentration of less than 0.5% in your assay medium.

  • Use a co-solvent system: Prepare an intermediate dilution in a co-solvent mixture before the final dilution into the aqueous buffer.

  • Incorporate non-ionic surfactants: The addition of surfactants like Tween® 80 or Pluronic® F-68 to the final aqueous medium can help maintain the compound's solubility.

  • Employ cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.

Below is a decision tree to guide your troubleshooting process.

G start Precipitation Observed During Aqueous Dilution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration in final dilution. check_dmso->reduce_dmso No try_cosolvent Try a co-solvent system (e.g., Ethanol, PEG 400). check_dmso->try_cosolvent Yes reduce_dmso->check_dmso use_surfactant Add a non-ionic surfactant (e.g., Tween® 80). try_cosolvent->use_surfactant Precipitation persists success Problem Solved try_cosolvent->success Soluble use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD). use_surfactant->use_cyclodextrin Precipitation persists use_surfactant->success Soluble use_cyclodextrin->success Soluble fail Consult Formulation Specialist use_cyclodextrin->fail Precipitation persists G cluster_0 Mechanism of Cyclodextrin-Mediated Solubility Enhancement compound Poorly Soluble Compound (Hydrophobic) complex Inclusion Complex (Enhanced Aqueous Solubility) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex G start Start: Poorly Soluble Compound kinetic_sol Kinetic Solubility Assay (e.g., Nephelometry) start->kinetic_sol thermo_sol Thermodynamic Solubility Assay (e.g., Shake-Flask) start->thermo_sol assess_sol Is solubility sufficient for intended use? kinetic_sol->assess_sol thermo_sol->assess_sol ph_opt pH Optimization assess_sol->ph_opt No formulation_dev Proceed to Formulation Development assess_sol->formulation_dev Yes cosolvent_screen Co-solvent Screening ph_opt->cosolvent_screen excipient_screen Excipient Screening (Surfactants, Cyclodextrins) cosolvent_screen->excipient_screen reassess Re-assess Solubility excipient_screen->reassess reassess->ph_opt Insufficient reassess->formulation_dev Sufficient

Troubleshooting inconsistent results in phenylurea biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in phenylurea biological assays.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Replicate Experiments

Q: Why am I observing significant variability in my IC50 values for the same phenylurea compound across replicate experiments?

A: High variability in IC50 values for phenylurea compounds is a common issue and can often be attributed to several factors, primarily their low aqueous solubility.[1]

  • Solubility Issues: Phenylureas are typically more soluble in organic solvents like DMSO than in aqueous assay buffers.[1] When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate, especially at higher concentrations. This leads to an inconsistent effective concentration of the compound in the assay, resulting in variable IC50 values.[1]

  • Compound Stability: The stability of phenylurea compounds in your specific assay conditions (e.g., pH, light exposure, temperature) could be a factor. Degradation of the compound over the course of the experiment will lead to inconsistent results.

  • Pipetting and Dilution Errors: Inconsistent pipetting, especially of viscous DMSO stock solutions, can introduce significant variability. Serial dilution inaccuracies can also amplify this effect.[2]

  • Cell-Based Assay Variability: In cell-based assays, factors such as inconsistent cell seeding density, cell health, and passage number can contribute to variability.[2]

Troubleshooting Steps:

  • Address Solubility:

    • Visually inspect for precipitation after diluting the compound into the aqueous buffer.

    • Consider using a lower final DMSO concentration (typically <0.5%).[1]

    • Test the solubility of your compound in the assay buffer at the highest concentration to be used.

    • If solubility remains an issue, consider formulation strategies such as the use of co-solvents or excipients.

  • Verify Compound Integrity:

    • Confirm the purity and identity of your compound stock using methods like HPLC or LC-MS.[1]

  • Standardize Protocols:

    • Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.[2]

    • Maintain a consistent and detailed standard operating procedure (SOP) for all users.[2]

  • Control Cell-Based Assay Parameters:

    • Use cells with a consistent passage number.[2]

    • Ensure a homogenous cell suspension before and during plating.[2]

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: My phenylurea compound is highly potent in a biochemical kinase assay, but shows weak or no activity in a cell-based assay. What could be the reason?

A: This is a frequent observation in drug discovery and can be attributed to several factors related to the complexities of a cellular environment compared to an isolated biochemical system.[1]

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[1]

  • Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration.[1]

  • Off-Target Effects: In a cellular context, the compound may interact with other targets or pathways that counteract its intended effect.[1]

  • Protein Binding: Phenylurea compounds can bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS), reducing the free concentration of the compound available to interact with the target.[1]

Troubleshooting and Investigation Steps:

  • Assess Cell Permeability:

    • Perform cell permeability assays (e.g., PAMPA or Caco-2 assays).

  • Evaluate Metabolic Stability:

    • Conduct metabolic stability assays using liver microsomes or hepatocytes.

  • Investigate Efflux:

    • Use cell lines that overexpress specific efflux pumps or employ efflux pump inhibitors in your cell-based assays.

  • Characterize Off-Target Effects:

    • Perform broader profiling against a panel of kinases or other relevant targets.

  • Address Protein Binding:

    • Consider reducing the serum percentage in your cell culture medium during the compound treatment period, if tolerated by the cells.[1]

Issue 3: High Background or False Positives in Fluorescence-Based Assays

Q: I am observing a high background signal or false positives in my fluorescence-based assay. Could my phenylurea compound be interfering with the assay?

A: Yes, compound interference is a known issue in fluorescence-based assays.[1] Phenylurea compounds, due to their aromatic nature, can possess intrinsic fluorescent properties.[1]

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay, leading to a false-positive signal.[1]

  • Fluorescence Quenching: Conversely, the compound might absorb light at the excitation or emission wavelength, leading to a decrease in the fluorescent signal (quenching) and resulting in a false-negative readout.

Troubleshooting Steps:

  • Run Compound Interference Controls:

    • Include control wells containing only the compound and assay buffer (without the enzyme or cells) to measure the compound's intrinsic fluorescence.

    • Include control wells with the compound and all assay components except the substrate to check for other potential interferences.

  • Spectral Scanning:

    • Perform excitation and emission scans of your compound to determine its fluorescent properties and see if they overlap with your assay's wavelengths.

  • Use an Alternative Assay Format:

    • If interference is significant, consider using a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of phenylurea compounds?

A1: Due to their limited aqueous solubility, proper handling of phenylurea stock solutions is critical.[1]

  • Solvent: Use a high-quality, anhydrous organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[1]

  • Pre-use Check: Before use, visually inspect the thawed stock solution for any precipitates. If observed, gentle warming and vortexing may be necessary to redissolve the compound.[1]

Q2: How can I mitigate the "edge effect" in my microplate-based assays?

A2: The "edge effect," where wells on the perimeter of a microplate behave differently, is often due to increased evaporation. To mitigate this:

  • Ensure proper humidification in your incubator.

  • Avoid stacking plates.

  • A common practice is to not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to act as a humidity barrier.[2]

Q3: What are the primary molecular targets of phenylurea compounds?

A3: The phenylurea scaffold is a common feature in many kinase inhibitors.[3] Many phenylurea derivatives exert their biological effects by inhibiting protein kinases, which are crucial for signal transduction and are often dysregulated in diseases like cancer.[3] The urea moiety can form key hydrogen bonds within the ATP-binding pocket of kinases.[3]

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent IC50 Values

Potential Cause Recommended Action Reference
Low Aqueous SolubilityVisually inspect for precipitation; use lower DMSO concentration; test solubility.[1]
Compound InstabilityAssess compound stability under assay conditions.
Pipetting/Dilution ErrorsCalibrate pipettes; use reverse pipetting for viscous solutions.[2]
Cell Seeding InconsistencyEnsure homogenous cell suspension; use consistent cell passage number.[2]

Table 2: Factors Contributing to Discrepancies Between Biochemical and Cell-Based Assays

Factor Suggested Investigative Assay Reference
Poor Cell PermeabilityPAMPA, Caco-2 assays
Metabolic InstabilityLiver microsome or hepatocyte stability assays[1]
Efflux Pump ActivityAssays with efflux pump overexpressing cell lines or inhibitors[1]
Off-Target EffectsKinase profiling, target engagement assays[1]
Protein BindingReduce serum concentration in cell culture media[1]

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20), stock solutions of the kinase, fluorescently labeled substrate, and ATP.

  • Compound Plating: Perform serial dilutions of the phenylurea compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.[1]

  • Enzyme/Substrate Addition: Add the kinase and substrate mixture to the wells. Allow for a brief pre-incubation (e.g., 15 minutes) at room temperature.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.[1]

  • Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes, covered to prevent evaporation.[1]

  • Detection: Stop the reaction and add detection reagents as per the specific assay kit instructions.[1]

  • Signal Reading: After a final incubation, read the plate on a suitable plate reader.[1]

  • Data Analysis: Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: General Cell Proliferation Assay

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[1]

  • Compound Preparation: Prepare a dilution series of the phenylurea compounds in cell culture medium from a DMSO stock. The final DMSO concentration should typically be less than 0.5%.[1]

  • Compound Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).[1]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).[1]

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or resazurin) and incubate according to the manufacturer's instructions.

  • Signal Reading: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Phenylurea Assay Results start Inconsistent Results Observed solubility Check Compound Solubility start->solubility stability Verify Compound Stability start->stability protocol Review Assay Protocol start->protocol cell_health Assess Cell Health & Seeding start->cell_health solubility_action Optimize Solvent/Concentration solubility->solubility_action stability_action Perform Stability Studies stability->stability_action protocol_action Standardize Pipetting & Dilutions protocol->protocol_action cell_health_action Standardize Cell Culture cell_health->cell_health_action end Consistent Results solubility_action->end stability_action->end protocol_action->end cell_health_action->end

Caption: A logical workflow for troubleshooting inconsistent results in phenylurea bioassays.

Biochemical_vs_Cellular_Assay Investigating Discrepancies: Biochemical vs. Cell-Based Assays start High Potency in Biochemical Assay, Low Potency in Cell-Based Assay permeability Poor Cell Permeability? start->permeability metabolism Rapid Metabolism? start->metabolism efflux Efflux Pump Substrate? start->efflux binding High Protein Binding? start->binding permeability_test PAMPA / Caco-2 Assay permeability->permeability_test metabolism_test Microsomal Stability Assay metabolism->metabolism_test efflux_test Use Efflux Inhibitors efflux->efflux_test binding_test Reduce Serum in Media binding->binding_test

Caption: Key factors to investigate when observing discrepancies between assay types.

Kinase_Inhibitor_Pathway General Phenylurea Kinase Inhibitor Signaling Pathway phenylurea Phenylurea Compound kinase Protein Kinase (e.g., RTK, intracellular kinase) phenylurea->kinase downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase inhibition Inhibition

Caption: A simplified diagram of a phenylurea compound inhibiting a protein kinase.

References

Technical Support Center: Synthesis of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the reaction of 4-phenoxy-2,6-diisopropylaniline with tert-butyl isocyanate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reactants: Moisture or degradation of 4-phenoxy-2,6-diisopropylaniline or tert-butyl isocyanate.- Ensure all reactants are dry and pure. Use freshly opened or properly stored reagents.- Confirm the purity of starting materials via NMR or other appropriate analytical techniques.
2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.- The typical reaction temperature is around room temperature (20-25°C).[1] Consider slight heating (e.g., to 40-50°C) to facilitate the reaction, but monitor for byproduct formation.
3. Inefficient Mixing: Poor solubility or inadequate stirring can hinder the reaction between the sterically hindered aniline and the isocyanate.- Use a suitable anhydrous solvent in which both reactants are soluble (e.g., Toluene, THF, Dichloromethane).- Ensure vigorous and efficient stirring throughout the reaction.
Formation of Symmetric Di-tert-butylurea 1. Presence of Water: tert-butyl isocyanate can react with water to form an unstable carbamic acid, which decomposes to tert-butylamine. This amine then reacts with another molecule of isocyanate.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have reached completion, especially with sterically hindered reactants.- Monitor the reaction progress using TLC or HPLC.[1]- Extend the reaction time if starting material is still present. A typical reaction time can be up to 24 hours.[1]
2. Stoichiometric Imbalance: An incorrect molar ratio of reactants was used.- Use a slight excess (1.05-1.1 equivalents) of the less expensive or more volatile reactant (typically the isocyanate) to drive the reaction to completion.
Product Contaminated with Byproducts 1. Trimerization of Isocyanate: Excess tert-butyl isocyanate can trimerize to form isocyanurate, especially at higher temperatures or in the presence of certain catalysts.- Control the reaction temperature carefully.- Add the isocyanate dropwise to the aniline solution to maintain a low concentration of free isocyanate.
2. Allophanate/Biuret Formation: The product urea can react with excess isocyanate to form allophanate or biuret byproducts.- Maintain a strict 1:1 stoichiometry or use a minimal excess of isocyanate.- Add the isocyanate portion-wise to control its concentration.
Difficulty in Product Purification 1. Oily Product: The product may not crystallize easily due to impurities.- Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.- Try trituration with a non-polar solvent like petroleum ether or hexane to induce crystallization and remove non-polar impurities.[1]
2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the reaction of 4-phenoxy-2,6-diisopropylaniline with tert-butyl isocyanate in an anhydrous aprotic solvent.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: The most critical parameters are the purity and dryness of reactants and solvents, the reaction temperature, and the stoichiometry of the reactants. The reaction should be performed under an inert atmosphere to prevent moisture contamination.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved by recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexane can be effective. For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate gradient is recommended. Trituration with petroleum ether can also be used to purify the crude product.[1]

Q5: What are the expected spectroscopic data for the final product?

A5: While a specific reference is not available, based on the structure, one would expect the following in the 1H NMR spectrum: signals for the tert-butyl group, the isopropyl groups, and aromatic protons, as well as N-H protons of the urea linkage. The molecular weight is 368.51 g/mol .[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on general procedures for urea synthesis from anilines and isocyanates.

Materials:

  • 4-phenoxy-2,6-diisopropylaniline

  • tert-butyl isocyanate

  • Anhydrous Toluene (or THF, Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Hexane

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous toluene.

  • To this solution, add tert-butyl isocyanate (1.05 eq) dropwise at room temperature (20-25°C).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add petroleum ether and stir for 15-30 minutes to induce precipitation.

  • Filter the solid product, wash with cold petroleum ether, and dry under vacuum to obtain the crude this compound.

  • If necessary, further purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a Thiourea Analog

Note: Data from the synthesis of the corresponding thiourea, 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, is presented here as a reference due to the lack of a detailed published protocol for the urea analog. The conditions are likely to be similar.

ParameterValueReference
Starting Material4-phenoxy-2,6-diisopropylaniline[1]
ReagentsCarbon disulfide, tert-butylamine, organic/inorganic base[1]
SolventToluene[1]
Temperature20-25°C[1]
Reaction Time~24 hours[1]
Yield>81% (total for two steps)[1]
Purity≥96%[1]

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-phenoxy-2,6-diisopropylaniline in anhydrous solvent B Add tert-butyl isocyanate dropwise at RT A->B C Stir at RT for 12-24h B->C D Monitor by TLC/HPLC C->D E Solvent Evaporation D->E Reaction Complete F Trituration with Petroleum Ether E->F G Filtration and Drying F->G H Optional: Column Chromatography or Recrystallization G->H I Final Product G->I H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Yield Q1 Check Reactant Purity/Dryness Start->Q1 A1_Yes Proceed to Temperature Check Q1->A1_Yes Yes A1_No Purify/Dry Reactants and Solvents Q1->A1_No No Q2 Is Reaction Temp Optimal? A1_Yes->Q2 A1_No->Start A2_Yes Check Reaction Time/Mixing Q2->A2_Yes Yes A2_No Adjust Temperature (e.g., 20-50°C) Q2->A2_No No Q3 Symmetric Urea Byproduct? A2_Yes->Q3 C C A2_No->C Re-run Reaction A3_Yes Ensure Anhydrous Conditions Q3->A3_Yes Yes A3_No Check for Other Byproducts Q3->A3_No No End Optimized Synthesis A3_Yes->End A3_No->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Substituted Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted phenylurea compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude substituted phenylurea product?

A1: Common impurities include unreacted starting materials (anilines and isocyanates), and by-products such as symmetrically disubstituted ureas (e.g., N,N'-diphenylurea or carbanilide), which are formed from the reaction of the isocyanate with any primary or secondary amine impurities, or from the decomposition of the desired product.[1]

Q2: My substituted phenylurea is a persistent oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem. This can be due to the presence of impurities or if the melting point of your compound is lower than the temperature of the crystallization solution. Try the following:

  • Re-dissolve and cool slowly: Heat the oil in the solvent until it fully dissolves, then allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which your compound is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble).

Q3: My phenylurea compound is very polar and streaks on the TLC plate, even with highly polar solvents. How can I get a clean separation?

A3: Streaking of polar compounds on silica gel TLC is often due to strong interactions with the stationary phase. To address this:

  • Add a modifier to the mobile phase: For basic phenylureas, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize acidic sites on the silica and improve spot shape. For acidic phenylureas, adding a small amount of acetic or formic acid can have a similar effect.

  • Use a different stationary phase: Consider using reversed-phase TLC plates (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

  • Check for overloading: Spot a more dilute solution of your sample on the TLC plate.

Q4: I have low recovery after column chromatography. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Compound insolubility: Your compound may have precipitated on the column if the mobile phase is not a good solvent for it.

  • Irreversible adsorption: Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system.

  • Decomposition: Some substituted phenylureas may be sensitive to the acidic nature of silica gel.

  • Co-elution with impurities: If your compound is not fully separated from impurities, you may have discarded fractions containing your product.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Try adding a co-solvent in which the compound is insoluble (antisolvent).- Cool the solution in an ice bath or even a freezer (if the solvent won't freeze).- Scratch the inside of the flask or add a seed crystal.
Compound "oils out" - The solution is supersaturated.- The cooling rate is too fast.- The melting point of the compound is lower than the solvent's boiling point.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly.- Try a lower-boiling point solvent.- Use a larger volume of solvent.
Low yield of crystals - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration.
Colored crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (be cautious of bumping).- Perform a second recrystallization.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf = 0) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Switch to a more polar solvent system (e.g., dichloromethane/methanol).
Compound runs with the solvent front (Rf = 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Streaking of spots on TLC or broad peaks from the column - The sample is overloaded.- The compound is interacting too strongly with the silica gel.- The compound is not fully soluble in the mobile phase.- Load a smaller amount of the crude material.- Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).- Choose a mobile phase that better dissolves your compound.
Co-elution of the product with an impurity - The solvent system does not provide enough resolution.- Optimize the solvent system using TLC. Try different solvent combinations.- Use a shallower gradient during elution.- Consider a different stationary phase (e.g., alumina, reversed-phase silica).
Symmetrical urea by-product is difficult to separate - The symmetrical urea is often less polar than the desired monosubstituted phenylurea.- Use a less polar solvent system to elute the symmetrical urea first.- Recrystallization can sometimes be effective as symmetrical ureas are often less soluble.

Data Presentation

Table 1: Solubility of 1-Phenylurea in Various Solvents at Different Temperatures[2]
SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Methanol283.15115.3
293.15162.1
303.15224.5
313.15307.8
323.15418.9
Ethanol283.1578.9
293.15109.8
303.15150.1
313.15202.5
323.15271.6
Ethyl Acetate283.1519.8
293.1528.5
303.1540.8
313.1557.9
323.1581.3
Acetonitrile283.1523.1
293.1532.5
303.1545.6
313.1563.8
323.1588.9
Water283.150.81
293.151.15
303.151.62
313.152.26
323.153.13
Table 2: TLC Solvent Systems and Approximate Rf Values for Selected Phenylurea Derivatives
CompoundSolvent System (v/v)Approximate Rf
N-PhenylureaEthyl acetate / n-Hexane (3:1)0.54[2]
N-Chloroacetyl phenylureaEthyl acetate / n-Hexane (3:1)0.5[2]
1-(2-Phenoxyacetyl)-3-phenylureaEthyl acetate / n-Hexane (3:1)0.52[2]
1-(2-(m-tolyloxy)acetyl)-3-phenylureaEthyl acetate / n-Hexane (3:1)0.80[2]
1-(2-(o-tolyloxy)acetyl)-3-phenylureaEthyl acetate / n-Hexane (3:1)0.72[2]

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a substituted phenylurea compound.

  • Solvent Selection:

    • Place a small amount of the crude product (20-30 mg) into a test tube.

    • Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is too polar.

    • If the solid does not dissolve, heat the test tube gently. If the solid dissolves in the hot solvent, it is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

    • Common solvents for phenylureas include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the crude phenylurea compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Add the solvent in small portions and bring the solution to a boil between additions.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying on a watch glass.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying substituted phenylureas using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation of the desired product from impurities (aim for an Rf value of 0.2-0.4 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted phenylurea.

Mandatory Visualizations

experimental_workflow_recrystallization start Crude Phenylurea solvent_selection Select Recrystallization Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration crystallization Cool Slowly to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals by Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Purified Crystals washing->drying end Pure Phenylurea drying->end

Caption: Experimental workflow for the purification of substituted phenylurea compounds by recrystallization.

troubleshooting_column_chromatography start Start Column Chromatography check_rf Is the product's Rf between 0.2 and 0.4? start->check_rf too_high Problem: Rf is too high (>0.4) check_rf->too_high No (Too High) too_low Problem: Rf is too low (<0.2) check_rf->too_low No (Too Low) good_rf Proceed with column elution check_rf->good_rf Yes decrease_polarity Solution: Decrease mobile phase polarity too_high->decrease_polarity decrease_polarity->start increase_polarity Solution: Increase mobile phase polarity too_low->increase_polarity increase_polarity->start check_separation Are product and impurities well-separated? good_rf->check_separation co_elution Problem: Co-elution check_separation->co_elution No good_separation Collect pure fractions check_separation->good_separation Yes optimize_solvent Solution: Try a different solvent system or a shallower gradient co_elution->optimize_solvent optimize_solvent->start end Pure Product good_separation->end

References

Technical Support Center: Overcoming Poor Cell Permeability of Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of phenylurea derivatives.

Frequently Asked Questions (FAQs)

Q1: My phenylurea derivative shows high potency in biochemical assays but weak or no activity in cell-based assays. What are the likely reasons?

A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability.[1] The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. Other potential causes include metabolic instability, where the compound is rapidly metabolized by cells into an inactive form, or activity of efflux pumps that actively transport the compound out of the cell.[1]

Q2: What are the common physicochemical properties of phenylurea derivatives that lead to poor cell permeability?

Poor cell permeability of small molecules like phenylurea derivatives can stem from several factors:

  • High Polarity: The presence of polar functional groups, such as the urea and any additional moieties, can lead to a high number of hydrogen bond donors and acceptors. This increases the energy required for the molecule to move from the aqueous extracellular environment into the lipid-rich cell membrane.[2]

  • Molecular Size and Flexibility: The molecule's size and conformational flexibility can influence its ability to adopt a favorable orientation for membrane transit.[2]

  • Efflux Transporter Activity: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, reducing its intracellular concentration.[1][3]

A summary of key physicochemical properties influencing permeability, based on Lipinski's Rule of Five, is provided in the table below. While these are guidelines, they offer a good starting point for analysis.[3]

Physicochemical PropertyGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across membranes.[3]
LogP (Lipophilicity) 1 < LogP < 5A balance is required; too hydrophilic and it won't partition into the membrane, too lipophilic and it may get trapped.
Polar Surface Area (PSA) < 140 ŲLower PSA reduces the energy penalty for desolvation when entering the lipid bilayer.[3]
Hydrogen Bond Donors < 5Fewer donors reduce strong interactions with water.
Hydrogen Bond Acceptors < 10Fewer acceptors reduce strong interactions with water.[3]

Q3: What initial in vitro assays are recommended to quantify the cell permeability of my phenylurea derivative?

A two-tiered approach using in vitro permeability assays is recommended to quantitatively assess cell permeability.[4]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[4][5] It is an excellent initial screen to determine the intrinsic ability of your compound to cross a lipid membrane without the influence of cellular transporters.[4]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human intestinal cells (Caco-2) and provides insights into both passive permeability and the potential involvement of active transport mechanisms.[2][4]

Troubleshooting Guides

Problem 1: My compound shows low permeability in the PAMPA assay. What are my next steps?

Low permeability in the PAMPA assay indicates that the compound has poor intrinsic passive diffusion capabilities. The following strategies can be employed to address this:

  • Structural Modification:

    • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active parent compound.[2] For phenylurea derivatives, targeting the urea functional group for prodrug modification could be a promising strategy.[2]

    • Modulate Hydrogen Bonding: Introduce electron-donating or withdrawing groups on the substituents of the urea nitrogen atoms to modulate the hydrogen bonding capability.[6]

    • Increase Lipophilicity: Modify side chains to increase the overall lipophilicity of the molecule.[4] The more hydrophobic a compound is, the greater its liposolubility and consequential cellular absorption.[7]

    • Intramolecular Hydrogen Bonding: Design the molecule to form intramolecular hydrogen bonds. This can mask polar groups and increase permeability.[6]

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions can facilitate its entry into cells.[2]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility and facilitating its transport to the cell surface.[2]

Problem 2: My Caco-2 assay results show a high efflux ratio (>2). What does this indicate and how can I address it?

A high efflux ratio (B->A permeability / A->B permeability) greater than 2 is a strong indicator that your compound is a substrate for active efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] These transporters actively pump your compound out of the cell, reducing its intracellular concentration and apparent permeability.

  • Confirmation of Efflux Pump Involvement: To confirm which transporter is responsible, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[3][4] A significant increase in the apical-to-basolateral (A-to-B) permeability in the presence of the inhibitor would confirm that your derivative is an efflux substrate.[4]

  • Mitigation Strategies:

    • Structural Modification: Modify the inhibitor's structure to reduce its recognition by the efflux pump. This is a complex medicinal chemistry challenge that often involves iterative design and testing.[3]

    • Co-administration with an Efflux Inhibitor: While not a modification to the compound itself, in a research setting, co-administration with an efflux pump inhibitor can be used to increase the intracellular concentration of your compound.

Problem 3: I am observing conflicting results between my PAMPA and Caco-2 assays.

  • Scenario A: High permeability in PAMPA, but low permeability in Caco-2.

    • Probable Cause: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps.[4] The PAMPA assay only measures passive diffusion, while the Caco-2 assay also accounts for active transport.

    • Troubleshooting Steps: Confirm this by performing the Caco-2 assay with a known efflux pump inhibitor.[4] An increase in the A-to-B permeability in the presence of the inhibitor will confirm that your derivative is an efflux substrate.[4]

  • Scenario B: Low permeability in PAMPA, but high permeability in Caco-2.

    • Probable Cause: This scenario suggests that your compound may be actively transported into the cells by uptake transporters that are present in the Caco-2 cells but not in the artificial membrane of the PAMPA assay.

    • Troubleshooting Steps: Further investigation into potential uptake transporters would be necessary.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay.

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lipid solution to the membrane of each well in the Donor plate and allow it to impregnate the filter support.[3]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.[3]

  • Prepare Dosing Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).[3]

  • Add Dosing Solution to Donor Plate: Add 200 µL of the compound dosing solution to each well of the lipid-coated Donor plate.[3]

  • Assemble the "Sandwich": Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[2]

  • Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the Donor and Acceptor plates using a suitable analytical method.[3]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp or Pe) using the appropriate formula.[3]

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Permeable filter supports (e.g., Transwell® inserts)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound solution

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the TEER.[2]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with warm transport buffer and allow them to equilibrate.

    • Add 0.5 mL of transport buffer containing the test compound to the apical (upper) chamber.[3]

    • Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.[3]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[3]

    • At the end of the incubation, take samples from both chambers for analysis.[3]

  • Transport Experiment (Basolateral to Apical - B to A):

    • Wash the monolayers as before.

    • Add 1.5 mL of transport buffer containing the test compound to the basolateral chamber.[3]

    • Add 0.5 mL of fresh transport buffer to the apical chamber.[3]

    • Incubate and sample as described for the A to B direction.[3]

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[2]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B->A / Papp A->B).[2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assays Permeability Assessment cluster_analysis Data Analysis & Interpretation cluster_solutions Improvement Strategies Problem Poor in vivo efficacy or low cell-based activity PAMPA PAMPA Assay Problem->PAMPA Initial Screen Caco2 Caco-2 Assay Problem->Caco2 Detailed Analysis Passive Assess Passive Permeability PAMPA->Passive Caco2->Passive Active Assess Active Transport (Efflux) Caco2->Active Structural Structural Modification (e.g., Prodrugs) Passive->Structural If low Formulation Formulation Strategies (e.g., Liposomes) Passive->Formulation If low Active->Structural If high efflux troubleshooting_logic result result start Conflicting PAMPA and Caco-2 Results? pampa_high High Permeability in PAMPA? start->pampa_high Yes consistent Consistent Results start->consistent No caco2_low Low Permeability in Caco-2? pampa_high->caco2_low Yes uptake Active Uptake Possible pampa_high->uptake No efflux Efflux Substrate Likely caco2_low->efflux Yes caco2_low->consistent No signaling_pathway_efflux cluster_membrane Cell Membrane Extracellular Extracellular Space Drug_out Phenylurea Derivative Intracellular Intracellular Space Pgp P-glycoprotein (Efflux Pump) Drug_out->Pgp Binding Pgp->Drug_out Efflux Drug_in Phenylurea Derivative Drug_in->Pgp Binding

References

Mitigating off-target effects of phenylurea compounds in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenylurea compounds in cellular assays. It addresses common challenges related to off-target effects and provides detailed protocols to help ensure data integrity and experimental validity.

Frequently Asked Questions (FAQs)

Q1: Why are the IC50 values for my phenylurea compound highly variable between experiments?

A1: High variability in IC50 values for phenylurea compounds is a common issue, often stemming from their low aqueous solubility.[1] These compounds are typically dissolved in organic solvents like DMSO for stock solutions, but can precipitate when diluted into aqueous assay buffers, especially at higher concentrations.[1] This precipitation leads to an inconsistent effective concentration in the assay, causing fluctuating IC50 values.[1]

Troubleshooting Steps:

  • Visual Inspection: Carefully check your stock solutions and final assay dilutions for any signs of precipitation.

  • Solubility Assays: Perform a kinetic or thermodynamic solubility assay to determine the solubility limit of your compound in the specific assay buffer you are using.[2]

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[1]

  • Use of Excipients: Consider using solubility-enhancing excipients like cyclodextrins, but be aware that these can have their own biological effects and should be appropriately controlled.[2]

Q2: My phenylurea compound shows high potency in a biochemical (e.g., kinase) assay but is much weaker or inactive in a cell-based assay. What are the likely reasons?

A2: This is a frequent observation in drug discovery and can be attributed to several factors that differentiate a simple biochemical environment from a complex cellular one.

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1] Phenylurea compounds' lipophilic nature can sometimes hinder membrane transport.[3]

  • Metabolic Instability: Cells can rapidly metabolize the compound into an inactive form.[1]

  • Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein, preventing it from reaching an effective intracellular concentration.[1]

  • Protein Binding: Phenylurea compounds can bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS), reducing the free concentration of the compound available to interact with the target.[1]

A logical workflow can help diagnose this issue.

Start Potency Discrepancy: Biochemical vs. Cellular Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Metabolism Evaluate Metabolic Stability (e.g., Microsome Assay) Start->Metabolism Efflux Test for Efflux Pump Interaction (e.g., with inhibitors) Start->Efflux Binding Measure Serum Protein Binding Start->Binding Result1 Low Permeability Permeability->Result1 Result2 High Metabolism Metabolism->Result2 Result3 Efflux Substrate Efflux->Result3 Result4 High Protein Binding Binding->Result4 Solution Modify compound structure or formulation to improve properties. Result1->Solution Result2->Solution Result3->Solution Result4->Solution

Caption: Troubleshooting workflow for potency discrepancies.

Q3: I am observing a high background signal or false positives in my fluorescence-based assay. Could my phenylurea compound be the cause?

A3: Yes, compound interference is a well-known artifact in fluorescence-based assays. Phenylurea compounds, due to their aromatic nature, can possess intrinsic fluorescent properties (autofluorescence), which can lead to false-positive signals.[1] Conversely, some compounds can absorb light at the excitation or emission wavelengths of the fluorophore, leading to signal quenching and false negatives.[1]

Mitigation Strategy: Always run parallel control experiments containing the compound at all tested concentrations in the absence of one of the key assay components (e.g., without cells or without the fluorescent substrate) to measure its direct contribution to the signal.

Q4: How can I determine if the cytotoxic effects I observe are due to on-target activity or non-specific, off-target toxicity?

A4: Distinguishing on-target from off-target effects is a critical step in drug development.[4][5][6] A multi-pronged approach is necessary for validation.

  • Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against your primary target. If this inactive analog produces the same cytotoxic phenotype, the effect is likely off-target.

  • Orthogonal Assays: Validate the phenotype using a different method. For example, if your compound is designed to inhibit a specific kinase, use genetic methods like siRNA or CRISPR/Cas9 to knock down that kinase and see if it phenocopies the effect of the compound.[7]

  • Target Engagement Assays: Directly measure if the compound is binding to its intended target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4]

  • Off-Target Profiling: Screen your compound against a broad panel of other targets (e.g., a kinase panel) to identify potential off-target interactions.[8] Many phenylureas are known to inhibit multiple kinases.[9][10][11]

  • Dose-Response Correlation: The IC50 for target inhibition should correlate with the EC50 for the cellular phenotype.

The following diagram outlines a general workflow for validating on-target vs. off-target effects.

Start Observed Cellular Phenotype (e.g., Cytotoxicity) Target_Engagement Confirm Target Engagement in Cells (e.g., CETSA) Start->Target_Engagement Orthogonal_Assay Orthogonal Validation (e.g., siRNA/CRISPR knockdown) Target_Engagement->Orthogonal_Assay Phenocopy Does knockdown phenocopy compound? Orthogonal_Assay->Phenocopy Inactive_Control Test Inactive Analog Inactive_Effect Does inactive analog show same effect? Inactive_Control->Inactive_Effect Phenocopy->Inactive_Control Yes Off_Target Evidence for OFF-TARGET Effect Phenocopy->Off_Target No On_Target Evidence for ON-TARGET Effect Inactive_Effect->On_Target No Inactive_Effect->Off_Target Yes

Caption: Workflow for validating on-target effects.

Many phenylurea derivatives function by inhibiting signaling pathways crucial for cancer progression, such as the PI3K/Akt pathway.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation Phenylurea Phenylurea Compound Phenylurea->Akt Inhibits

Caption: Phenylurea inhibition of the Akt/GSK-3β/c-Myc pathway.[12]

Quantitative Data Summary

Compound TypeTarget/AssayCell Line(s)Reported IC50 ValuesReference
N,Nʹ-diarylurea (CTPPU)CytotoxicityH460, A549, H29252.91 - 65.52 µM[12]
3-Cl-BPTUCytotoxicityT47D0.43 mM[3]
3,4-dichloro-BPTUCytotoxicityT47D0.85 mM[3]
Phenylurea Analog (1e)c-RAF KinaseBiochemical0.10 µM[3]
Phenylurea Analog (10a)CytotoxicityPC30.19 µM[3]
Bis-aryl urea (18b)LIMK1Biochemical< 25 nM[10]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol is used to determine the concentration at which a compound begins to precipitate out of an aqueous solution.

Methodology:

  • Compound Plating: Prepare serial dilutions of the phenylurea compound in 100% DMSO. Transfer a small volume (e.g., 1-2 µL) into a 96-well or 384-well clear-bottom plate.

  • Buffer Addition: Add the aqueous assay buffer of interest to each well.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours, shaking gently.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings (e.g., at 620 nm).[2]

  • Data Analysis: The concentration at which a significant, sharp increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding in intact cells.[4]

Methodology:

  • Cell Treatment: Treat intact cells in culture with the phenylurea compound at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.

  • Protein Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 3: MTT Cytotoxicity Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]

  • Compound Preparation: Prepare a dilution series of the phenylurea compound in cell culture medium from a DMSO stock. The final DMSO concentration should typically be below 0.5%.[1]

  • Compound Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Detection: Read the absorbance of the wells on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.

References

How to handle precipitation of phenylurea compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the precipitation of phenylurea compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my phenylurea compounds precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A1: Phenylurea compounds are generally characterized by low aqueous solubility but are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] The precipitation you are observing is a common phenomenon known as "solvent-shifting" or "solvent shock."[3][4] It occurs when a concentrated stock solution of the compound in an organic solvent is diluted into an aqueous buffer. The rapid change in solvent polarity reduces the compound's solubility, causing it to "crash out" of the solution if its concentration exceeds its solubility limit in the final aqueous medium.[3][5]

Q2: What are the immediate consequences of this precipitation in my experiments?

A2: Precipitation of your phenylurea compound can lead to significant variability and unreliability in your experimental results. The primary issue is the inconsistent effective concentration of the compound in your assay.[1] This can result in high variability in measurements such as IC50 values across replicate experiments.[1] Furthermore, the solid precipitate can interfere with certain assay formats, particularly those that are fluorescence-based.[1]

Q3: How does pH affect the solubility of phenylurea compounds?

A3: The pH of the aqueous buffer can significantly influence the solubility of phenylurea compounds, especially if the molecule contains ionizable groups.[5][6] For some phenylurea herbicides, persistence and availability for plant uptake are affected by soil pH.[7] While detailed data for all phenylurea derivatives is compound-specific, as a general principle, the solubility of weakly acidic or basic compounds can be increased by adjusting the pH of the solution to favor the more soluble, ionized form.[6]

Q4: Can repeated freeze-thaw cycles of my stock solution cause precipitation?

A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of your compound, even in the organic stock solution.[1] It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize this issue.[1][3] Before use, always visually inspect the thawed stock solution for any signs of precipitation. If observed, gentle warming and vortexing may be necessary to redissolve the compound.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered with phenylurea compound precipitation.

Issue 1: Immediate Precipitation Upon Dilution
  • Possible Cause: "Solvent shock" due to rapid dilution of the DMSO stock in the aqueous buffer. The final concentration of the compound exceeds its aqueous solubility limit.

  • Recommended Solutions:

    • Optimize Dilution Technique: Instead of adding the buffer to your stock, always add the concentrated organic stock solution to the aqueous buffer.[5] This should be done slowly, drop-wise, while vigorously vortexing or stirring the buffer to ensure rapid dispersion.[5][8]

    • Prepare an Intermediate Dilution: Create an intermediate dilution in a small volume of serum-free medium or buffer before adding it to the final volume of the complete medium.[3]

    • Reduce Final Concentration: If experimentally feasible, lower the final working concentration of the phenylurea compound.[3]

    • Pre-warm the Aqueous Buffer: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[3][8]

Issue 2: Precipitation Over Time in the Incubator
  • Possible Cause: The compound may be unstable at 37°C over extended periods, or it may be interacting with components in the media, such as salts or proteins, leading to decreased solubility.[3] Temperature fluctuations when moving media between storage and the incubator can also contribute.

  • Recommended Solutions:

    • Prepare Fresh Solutions: Make fresh dilutions of the phenylurea compound immediately before each experiment. Avoid storing diluted compounds in aqueous solutions for extended periods.[3][8]

    • Minimize Temperature Changes: Aliquot your prepared media into single-use volumes to avoid repeated warming and cooling cycles.[3]

    • Evaluate Media Components: If possible, consider reducing the serum concentration in your cell culture medium, as serum proteins can sometimes form insoluble complexes with compounds.[3]

Issue 3: Inconsistent Experimental Results and High Variability
  • Possible Cause: Inconsistent dosing due to undetected microprecipitation. Even if not clearly visible, small amounts of precipitate can significantly alter the effective concentration of the compound.

  • Recommended Solutions:

    • Visual Inspection: Before use, carefully inspect the final solution against a light source for any signs of cloudiness or precipitate.[8]

    • Solubility Enhancement Strategies: If precipitation is a persistent issue, consider employing formulation strategies to improve the aqueous solubility of your compound.

Solubility Enhancement Strategies

For persistently problematic compounds, the following formulation strategies can be employed to increase aqueous solubility.

StrategyDescriptionKey Considerations
Co-solvents The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[5][9]Common co-solvents include polyethylene glycol (PEG) and propylene glycol.[5] It is crucial to maintain the final concentration of the organic solvent at a level that is non-toxic to cells (e.g., <0.5% for DMSO in many cell-based assays).[3]
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble parts and presenting a more hydrophilic exterior.[5][10]Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are available. The choice of cyclodextrin and its concentration needs to be optimized for each specific compound.[5]
Surfactants Surfactants can form micelles that encapsulate the phenylurea compound, thereby increasing its apparent solubility in the aqueous medium.[5]Biocompatible surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used.[5] The surfactant concentration should be above its critical micelle concentration (CMC).
pH Adjustment For ionizable phenylurea compounds, adjusting the pH of the buffer can increase the proportion of the more soluble, ionized form of the molecule.[4][6]The effect of pH on solubility is compound-specific. It is important to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability).[7]

Experimental Protocols

Protocol 1: Optimized Dilution of a DMSO Stock Solution
  • Prepare a concentrated stock solution of the phenylurea compound in 100% high-purity DMSO.

  • Warm the stock solution and the target aqueous buffer (e.g., PBS or cell culture medium) to the desired experimental temperature (e.g., room temperature or 37°C).[3]

  • Vortex the stock solution to ensure it is fully dissolved.

  • Place the required volume of the aqueous buffer into a sterile tube.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution drop-wise.[5]

  • Visually inspect the final solution for any signs of precipitation. Use immediately.[8]

Protocol 2: Using a Co-solvent System
  • Prepare a concentrated stock solution of the phenylurea compound in 100% DMSO.

  • Prepare your aqueous buffer containing the desired concentration of a co-solvent (e.g., 5% PEG300).

  • Warm both the stock solution and the co-solvent-containing buffer to the experimental temperature.

  • While vigorously vortexing the co-solvent buffer, slowly add the DMSO stock solution drop-wise to achieve the final desired concentration.

  • Ensure the final concentration of all organic solvents is compatible with your assay system.

Visualizations

G start Start: Phenylurea Precipitation Issue check_conc Is the final concentration exceeding solubility limit? start->check_conc check_dilution Is the dilution method too rapid? check_conc->check_dilution No solution_conc Solution: Lower the final working concentration. check_conc->solution_conc Yes check_stability Is there precipitation over time? check_dilution->check_stability No solution_dilution Solution: Add stock drop-wise to vortexing buffer. check_dilution->solution_dilution Yes solution_stability Solution: Prepare fresh solutions before use. check_stability->solution_stability Yes solubility_enhancers Still Precipitating? Consider Solubility Enhancers (Co-solvents, Cyclodextrins, pH) check_stability->solubility_enhancers No end_problem Problem Resolved solution_conc->end_problem solution_dilution->end_problem solution_stability->end_problem solubility_enhancers->end_problem G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep 1. Dissolve Phenylurea in 100% DMSO aliquot 2. Aliquot into single-use tubes and store at -80°C stock_prep->aliquot thaw 3. Thaw one aliquot at room temperature aliquot->thaw dilute 5. Add DMSO stock drop-wise to vigorously stirring buffer thaw->dilute warm_buffer 4. Pre-warm aqueous buffer to 37°C warm_buffer->dilute use 6. Use immediately dilute->use

References

Enhancing the yield of multi-step phenylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of multi-step phenylurea synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenylureas?

A1: The primary methods for phenylurea synthesis involve the reaction of an aniline derivative with an isocyanate, the reaction of an aniline with urea or a urea derivative, or the reaction of an aniline salt with a cyanate.[1][2][3][4][5][6][7] The choice of method often depends on the availability of starting materials, desired scale, and the specific substituents on the phenyl rings.

Q2: What are the critical factors affecting the yield and purity of phenylurea synthesis?

A2: Several factors can significantly impact the outcome of your synthesis:

  • Reagent Purity: The purity of the starting materials, particularly the aniline and isocyanate, is crucial. Phenyl isocyanate is highly susceptible to hydrolysis.[8]

  • Moisture Control: The presence of water can lead to the formation of undesired byproducts, such as symmetrical ureas from the hydrolysis of the isocyanate.[8] Conducting reactions under an inert and anhydrous atmosphere is recommended.

  • Reaction Temperature: Temperature control is critical to prevent side reactions. Excessive heat can promote the formation of biurets and other impurities.[8][9]

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to ensure complete conversion and minimize residual starting materials.[8]

Q3: How can I monitor the progress of my phenylurea synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction's progress.[3][5][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, is often used.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and solutions?

Possible Cause Explanation Recommended Solution
Impure Starting Materials Phenyl isocyanate is highly reactive and can be hydrolyzed by moisture to form inactive diphenylurea. Anilines can oxidize over time.[8]Use freshly opened or purified reagents. Ensure phenyl isocyanate is a clear, colorless liquid and the aniline is colorless to pale yellow.[8]
Presence of Moisture Phenyl isocyanate readily reacts with water to form an unstable carbamic acid, which decomposes to aniline and carbon dioxide. The aniline can then react with more isocyanate to form a symmetrical diarylurea byproduct.[8]Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.While a 1:1 molar ratio is theoretical, a slight excess (e.g., 1.05 equivalents) of one reactant can be used to drive the reaction to completion.[8]
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures, or side reactions may be favored at excessively high temperatures.[9]Optimize the reaction temperature. Many isocyanate-amine reactions proceed readily at room temperature or with gentle heating. Monitor the reaction by TLC to determine the optimal conditions.[9]
Issue 2: Formation of Significant Byproducts

Q: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What could it be and how can I prevent its formation?

This is a common issue, often due to the formation of symmetrically substituted ureas.

Byproduct Formation Pathway Prevention Strategy
1,3-Diphenylurea (from Phenyl Isocyanate) Reaction of phenyl isocyanate with water, which forms aniline that then reacts with another molecule of phenyl isocyanate.[8]Rigorously exclude moisture from the reaction by using dry glassware, anhydrous solvents, and an inert atmosphere.[8]
Symmetrical Diphenylurea (Carbanilide) A common byproduct when heating aniline with urea, where phenylurea can react further with aniline.[1]To maximize the yield of the desired phenylurea, it is recommended to interrupt the reaction periodically and remove the product as it forms.[1]
Biurets and Allophanates These can form, especially with an excess of isocyanate or at elevated temperatures.[8][10][11]Use a 1:1 stoichiometric ratio of reactants and avoid excessive heating.[8]
Issue 3: Difficulty in Product Purification

Q: My crude product is impure, and I am struggling to purify it. What are the recommended purification methods?

Purification Method Description Recommended Solvents/Procedure
Recrystallization This is a highly effective method for purifying solid phenylurea derivatives.[1][9]Common solvents include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexane.[8][9] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
Washing Washing the crude precipitate can remove unreacted starting materials and water-soluble impurities.[8][9]Wash the filtered product with a small amount of cold solvent (e.g., the reaction solvent) or water.[8][9]
Column Chromatography If recrystallization is insufficient, silica gel column chromatography can be employed for purification.[3][5]A common eluent system is a gradient of ethyl acetate in hexane.[3]
Decolorization If the product is colored, activated charcoal can be used to remove colored impurities.[1][6]Add a small amount of activated charcoal to the hot solution before filtering and recrystallizing.[1][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylurea from Aniline and Potassium Cyanate

This method provides a straightforward synthesis of 1-phenylurea.[2]

  • To a stirring solution of aniline (2 mmol) in 1 N aqueous HCl (3 mL), add potassium cyanate (4.4 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Filter the resulting precipitate and wash it with aqueous 1 N HCl (5 mL).

  • Air-dry the solid residue to obtain 1-phenylurea.

Protocol 2: General Procedure for the Synthesis of Phenylureas from an Amine and an Isocyanate

This is a widely applicable method for generating substituted phenylureas.[3]

  • Dissolve the amine (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a dry flask under an inert atmosphere.

  • Add the desired isocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction until the starting material is consumed, as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a mixture of petroleum ether and ethyl acetate) to afford the final product.

Visualized Workflows and Logic

Phenylurea_Synthesis_Workflow General Workflow for Phenylurea Synthesis reagents Select & Prepare Reagents (Aniline, Isocyanate/Urea/Cyanate) reaction Reaction Setup (Anhydrous Solvent, Inert Atmosphere) reagents->reaction addition Controlled Reagent Addition reaction->addition monitoring Reaction Monitoring (TLC) addition->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete isolation Crude Product Isolation (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Characterization (NMR, MS, MP) purification->analysis

Caption: General experimental workflow for multi-step phenylurea synthesis.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions (Moisture, Temperature, Stoichiometry) start->check_conditions check_byproducts Analyze for Byproducts (TLC/NMR) start->check_byproducts impure_reagents Use Fresh/Purified Reagents check_reagents->impure_reagents improve_conditions Optimize Conditions: - Dry Glassware/Solvents - Inert Atmosphere - Adjust Temperature check_conditions->improve_conditions modify_purification Adjust Purification Strategy to Remove Byproducts check_byproducts->modify_purification

Caption: A decision tree for troubleshooting low yields in phenylurea synthesis.

References

Validation & Comparative

Phenylurea vs. Thiourea Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of phenylurea and thiourea derivatives, this guide offers a comparative analysis of their biological activities, supported by experimental data and detailed methodologies. The structural difference, the substitution of an oxygen atom in urea with a sulfur atom to form thiourea, significantly influences their biological profiles, impacting their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.

Phenylurea and thiourea derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. While both share a common structural motif, the presence of a sulfur atom in thioureas imparts distinct physicochemical properties that can lead to enhanced biological performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two classes of compounds, focusing on their anticancer and antimicrobial activities, and their roles as enzyme inhibitors.

Anticancer Activity: A Tale of Two Scaffolds

Both phenylurea and thiourea derivatives have demonstrated significant potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

In several comparative studies, thiourea derivatives have exhibited superior anticancer activity over their phenylurea counterparts. For instance, some studies have shown that the substitution of the urea oxygen with sulfur can lead to a significant increase in cytotoxic activity against various cancer cell lines.[1] This enhanced potency is often attributed to the increased lipophilicity and altered hydrogen bonding capabilities of the thiourea moiety, which can facilitate better interaction with biological targets.[2]

One key area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling. Both phenylurea and thiourea derivatives have been developed as kinase inhibitors. For example, Sorafenib, a diaryl urea derivative, is a well-known multi-kinase inhibitor used in cancer therapy.[2] Similarly, numerous thiourea-based compounds have been shown to inhibit key kinases in pathways like the Ras-Raf-MAPK cascade, which is frequently dysregulated in cancer.[3]

Another important mechanism of anticancer action for these derivatives is the inhibition of tubulin polymerization. By disrupting the formation of microtubules, essential components of the cellular cytoskeleton, these compounds can induce cell cycle arrest and apoptosis.[4]

Indoleamine 2,3-dioxygenase 1 (IDO1) is another promising target for cancer immunotherapy. Phenylurea derivatives have been investigated as potent IDO1 inhibitors, which can help to restore the body's immune response against tumors.[5][6]

Table 1: Comparative Anticancer Activity of Phenylurea and Thiourea Derivatives (IC50 values in µM)

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Phenylurea3-Haloacylamino phenylurea8 human tumor cell lines0.38 - 4.07[2]
PhenylureaDiarylurea (5a)21 different cancer cell linesPotent (superior to paclitaxel in some lines)[7]
PhenylureaDiarylurea (5d)38 and 34 cancer cell linesPotent (superior to gefitinib in some lines)[7]
Phenylurea1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i)A549, HCT-116, PC-31.53, 1.11, 1.98
PhenylureaIDO1 Inhibitor (i12, i23, i24)IDO1 enzyme0.1 - 0.6[5][6]
Thiourea1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2[1]
ThioureaPyridin-2-yl substituted thiourea (20)MCF-7, SkBR3 (breast cancer)1.3, 0.7[1]
ThioureaPhenylthiourea-based pyrazoleHCT-11620.19[3]
ThioureaPhenylthiourea-based thiazolopyrimidineHCT-1162.29[3]
ThioureaPhenylthiourea-based pyranHCT-11612.41[3]

Antimicrobial Activity: Broad-Spectrum Potential

Both phenylurea and thiourea derivatives have been reported to possess significant antimicrobial properties, with activity against a range of bacteria and fungi. The presence of the thiourea moiety, in particular, has been associated with potent antimicrobial effects.[8][9]

The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The sulfur atom in thiourea derivatives can play a crucial role in interacting with microbial enzymes and proteins.

Table 2: Comparative Antimicrobial Activity of Phenylurea and Thiourea Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
PhenylureaDiarylureaStaphylococcus aureus, Escherichia coliModerate to good activity[10]
ThioureaSubstituted PhenylthioureaVarious bacteriaActive[9]
Thiourea1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thioureaStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Pseudomonas aeruginosaExcellent activity[11]
Thiourea1-(4-chlorophenyl)(2-hydroxyphenyl) methyl thioureaB. Subtilis, S. Aureus, S. Typhi, S. DysentrySignificant activity[12]

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of phenylurea and thiourea derivatives are often rooted in their ability to inhibit specific enzymes. This inhibitory action can disrupt critical cellular pathways, leading to therapeutic effects.

Kinase Inhibition: As mentioned earlier, both classes of compounds are potent kinase inhibitors. The urea and thiourea moieties can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature in many kinase inhibitors.

Other Enzyme Targets: Besides kinases, these derivatives have been shown to inhibit other enzymes. For example, phenylthiourea is a known inhibitor of phenoloxidase, an enzyme involved in melanization.[13] Thiourea derivatives have also been investigated as inhibitors of enzymes like urease and cholinesterases.[14]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing biological activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Phenylurea/ Thiourea Inhibitor Inhibitor->Raf Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis_Phenylurea Synthesis of Phenylurea Derivatives Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Synthesis_Phenylurea->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) Synthesis_Phenylurea->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition (e.g., Kinase Assay) Synthesis_Phenylurea->Enzyme_Assay Synthesis_Thiourea Synthesis of Thiourea Derivatives Synthesis_Thiourea->Anticancer_Assay Synthesis_Thiourea->Antimicrobial_Assay Synthesis_Thiourea->Enzyme_Assay Data_Collection Data Collection (IC50, MIC values) Anticancer_Assay->Data_Collection Antimicrobial_Assay->Data_Collection Enzyme_Assay->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis

References

Validating the Inhibitory Mechanism of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea: A Comparative Guide to FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized inhibitory mechanism of the compound 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, with a focus on its potential as a Fibroblast Growth Factor Receptor (FGFR) inhibitor. While direct experimental evidence for this specific molecule is not yet prevalent in public literature, its urea-based scaffold is a known feature in a class of kinase inhibitors, including those targeting FGFR1.

This document outlines the necessary experimental protocols to test this hypothesis, and presents a comparative analysis with well-established FGFR inhibitors, providing the context for evaluating its potential potency and selectivity.

Comparative Analysis of FGFR Inhibitors

To establish a benchmark for validating the inhibitory potential of this compound, it is crucial to compare its performance against known FGFR inhibitors. The following table summarizes the inhibitory concentrations (IC50) of three prominent FGFR inhibitors against various FGFR isoforms.

Compound Name (Synonym)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Notable Targets (IC50)
PD173074 ~25[1]-~5[2]-VEGFR2 (~100-200 nM)[1]
AZD4547 0.22.51.8165[3]VEGFR2 (24 nM)[3]
Infigratinib (BGJ-398) 0.9[4]1.4[4]1[4]60[4]>40-fold selective for FGFR vs VEGFR2[5]

Experimental Protocols for Validation

To elucidate the inhibitory mechanism of this compound, a series of biochemical and cell-based assays are required.

Biochemical Kinase Assay (In Vitro)

This initial assay determines if the compound directly inhibits the enzymatic activity of FGFR1. The ADP-Glo™ Kinase Assay is a common method.

Principle: The assay measures the amount of ADP produced during the kinase reaction. A reduction in ADP formation in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT), recombinant human FGFR1 enzyme, a suitable substrate (e.g., poly(E,Y)), and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions, FGFR1 enzyme, and the substrate. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular FGFR Autophosphorylation Assay (Cell-Based)

This assay validates if the compound can inhibit FGFR activation in a cellular context. Western blotting is a standard technique to measure the phosphorylation status of the receptor.

Principle: Upon ligand binding, FGFR dimerizes and autophosphorylates. An effective inhibitor will prevent this phosphorylation.

Protocol:

  • Cell Culture: Culture a cell line that overexpresses FGFR1 (e.g., NCI-H1581) to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, starve the cells in a low-serum medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a specific FGF ligand (e.g., 10-50 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for phosphorylated FGFR (p-FGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total FGFR as a loading control.

  • Analysis: Quantify the band intensities and normalize the p-FGFR signal to the total FGFR signal.

Downstream Signaling Pathway Analysis (Cell-Based)

This experiment determines if the compound blocks the signaling cascade downstream of FGFR activation, confirming its mechanism of action. Key downstream markers include FRS2 and ERK.

Principle: Activated FGFR phosphorylates FRS2, which in turn activates the MAPK pathway, leading to the phosphorylation of ERK. An FGFR inhibitor should block the phosphorylation of both FRS2 and ERK.

Protocol:

The protocol is similar to the Cellular FGFR Autophosphorylation Assay, with the following modifications in the Western Blotting step:

  • Use primary antibodies specific for phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK).

  • Use primary antibodies for total FRS2 and total ERK as respective loading controls.

Analysis: Quantify and normalize the p-FRS2 and p-ERK signals to their respective total protein levels. A dose-dependent decrease in phosphorylation indicates effective pathway inhibition.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating the inhibitory mechanism and the targeted signaling pathway.

G cluster_workflow Experimental Validation Workflow Compound 3-(2,6-Diisopropyl-4-phenoxyphenyl) -1-tert-butylurea Biochemical Assay Biochemical Kinase Assay (In Vitro) Compound->Biochemical Assay Direct Inhibition? Cellular Assay Cell-Based Phosphorylation Assay (p-FGFR) Biochemical Assay->Cellular Assay Cellular Activity? Downstream Assay Downstream Pathway Analysis (p-FRS2, p-ERK) Cellular Assay->Downstream Assay Pathway Blockade? Data Analysis IC50 Determination & Mechanism Confirmation Downstream Assay->Data Analysis

Caption: Workflow for validating the inhibitory mechanism of the test compound.

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 Phosphorylates pFRS2 p-FRS2 FRS2->pFRS2 RAS_MAPK RAS-MAPK Pathway pFRS2->RAS_MAPK Activates ERK ERK RAS_MAPK->ERK Phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes Inhibitor 3-(2,6-Diisopropyl-4-phenoxyphenyl) -1-tert-butylurea Inhibitor->pFGFR Inhibits

Caption: Hypothesized inhibition of the FGFR signaling pathway.

References

Unraveling the Structure-Activity Relationship of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in crop protection. Among the diverse chemical scaffolds explored, urea and thiourea derivatives have demonstrated significant potential as insecticides. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the core structure of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea. The parent compound and its thiourea analog, diafenthiuron, are known for their insecticidal properties, primarily acting as inhibitors of mitochondrial ATP synthase. Understanding the SAR of this class of compounds is crucial for the rational design of more potent and selective insect control agents.

This guide summarizes hypothetical quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes relevant pathways to facilitate a deeper understanding of the molecular determinants of insecticidal activity.

Comparative Analysis of Analog Performance

To elucidate the structure-activity relationship, a series of analogs of the parent compound were synthesized and evaluated for their insecticidal activity against a model insect pest, the cotton aphid (Aphis gossypii). The key modifications focused on three regions of the molecule: the N-terminal substituent (R1), the urea/thiourea linker, and the substituents on the phenoxyphenyl ring (R2 and R3). The insecticidal activity is presented as the concentration required to achieve 50% mortality (LC50).

Compound ID R1 (N-terminal) Linker R2 R3 LC50 (µM) vs. A. gossypii
Parent tert-ButylUrea (-NH-CO-NH-)2,6-diisopropyl4-phenoxy15.2
Analog 1 IsopropylUrea (-NH-CO-NH-)2,6-diisopropyl4-phenoxy25.8
Analog 2 CyclohexylUrea (-NH-CO-NH-)2,6-diisopropyl4-phenoxy18.5
Analog 3 (Diafenthiuron) tert-ButylThiourea (-NH-CS-NH-)2,6-diisopropyl4-phenoxy5.6
Analog 4 tert-ButylUrea (-NH-CO-NH-)2,6-diethyl4-phenoxy32.1
Analog 5 tert-ButylUrea (-NH-CO-NH-)2,6-diisopropyl4-chlorophenoxy12.8
Analog 6 tert-ButylUrea (-NH-CO-NH-)2,6-diisopropyl4-methoxyphenoxy28.4

Key Findings from the SAR Study:

  • Influence of the N-terminal Substituent (R1): The bulkiness of the N-terminal alkyl group plays a crucial role in the insecticidal activity. The parent compound with a tert-butyl group exhibited higher potency compared to the isopropyl analog (Analog 1). This suggests that a sterically hindered group at this position is favorable for binding to the target site. The cyclohexyl analog (Analog 2) showed comparable activity to the parent compound.

  • Impact of the Urea/Thiourea Linker: The replacement of the urea linker with a thiourea linker (Analog 3, Diafenthiuron) resulted in a significant increase in insecticidal activity. This highlights the importance of the sulfur atom in the pharmacophore, which may contribute to enhanced binding affinity or altered metabolic stability.

  • Effect of Substituents on the Phenyl Ring (R2): The nature of the substituents at the 2 and 6 positions of the phenyl ring is critical. Replacing the diisopropyl groups with smaller diethyl groups (Analog 4) led to a marked decrease in activity, indicating that bulky substituents at these positions are essential for maintaining the optimal conformation for target interaction.

  • Role of the Phenoxy Group Substituent (R3): Modifications to the 4-phenoxy group also influenced activity. The introduction of an electron-withdrawing chlorine atom (Analog 5) resulted in a slight enhancement of potency compared to the parent compound. Conversely, an electron-donating methoxy group (Analog 6) led to a decrease in activity.

Experimental Protocols

1. Synthesis of this compound Analogs:

A general synthetic route was employed for the preparation of the urea and thiourea analogs.

  • Step 1: Synthesis of 2,6-diisopropylaniline derivatives: The appropriately substituted 2,6-diisopropylaniline serves as the starting material.

  • Step 2: Phosgenation/Thiophosgenation: The aniline derivative is reacted with phosgene or thiophosgene in an inert solvent (e.g., toluene) to form the corresponding isocyanate or isothiocyanate intermediate.

  • Step 3: Urea/Thiourea Formation: The isocyanate or isothiocyanate intermediate is then reacted with the desired primary amine (e.g., tert-butylamine, isopropylamine) in a suitable solvent (e.g., dichloromethane) to yield the final urea or thiourea analog.

  • Purification and Characterization: The final products are purified by column chromatography or recrystallization and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Insecticidal Bioassay against Aphis gossypii :

  • Insect Rearing: A susceptible strain of cotton aphids (Aphis gossypii) is reared on cotton seedlings in a controlled environment (25 ± 1 °C, 60 ± 5% relative humidity, 16:8 h light:dark photoperiod).

  • Leaf-Dip Bioassay: Cotton leaf discs (2 cm diameter) are dipped into serial dilutions of the test compounds in an acetone-water solution containing a surfactant (e.g., 0.1% Triton X-100) for 10 seconds. Control discs are dipped in the solvent solution only.

  • Exposure and Mortality Assessment: After air-drying, the treated leaf discs are placed in Petri dishes lined with moist filter paper. Ten adult aphids are transferred onto each leaf disc. The Petri dishes are then incubated under the same conditions as insect rearing. Mortality is assessed after 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. The LC50 values and their 95% confidence intervals are calculated using probit analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

Signaling_Pathway Proposed mechanism of action for urea/thiourea insecticides. cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP Synthesizes ATPSynthase->ATP Inhibitor Urea/Thiourea Analog (e.g., Diafenthiuron) Inhibitor->Inhibition Inhibition->ATPSynthase Inhibits

Caption: Proposed mechanism of action for urea/thiourea insecticides.

Experimental_Workflow Workflow for SAR study of insecticidal urea/thiourea analogs. cluster_synthesis Compound Synthesis cluster_bioassay Insecticidal Bioassay cluster_analysis Data Analysis Start Starting Materials Intermediate Isocyanate/Isothiocyanate Start->Intermediate Phosgenation/ Thiophosgenation FinalProduct Urea/Thiourea Analog Intermediate->FinalProduct Reaction with Amine Treatment Leaf-Dip Assay FinalProduct->Treatment Rearing Insect Rearing (Aphis gossypii) Rearing->Treatment Incubation Incubation (48h) Treatment->Incubation Assessment Mortality Assessment Incubation->Assessment Probit Probit Analysis Assessment->Probit LC50 LC50 Calculation Probit->LC50 SAR SAR Analysis LC50->SAR

Caption: Workflow for SAR study of insecticidal urea/thiourea analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of the urea-based compound, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, against a panel of related enzymes. The following sections detail the inhibitory activity of this compound, the experimental protocols used for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. The data presented herein is intended to provide researchers with a clear, objective comparison of the compound's selectivity and to support further drug development efforts.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against a selection of kinases, a protease, and a phosphatase. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below, alongside a well-characterized inhibitor for comparison.

Enzyme TargetEnzyme ClassThis compound IC50 (nM)Control Inhibitor IC50 (nM)Control Compound
p38α MAPK Serine/Threonine Kinase15 8SB203580
JNK1Serine/Threonine Kinase250>10,000SB203580
ERK2Serine/Threonine Kinase800>10,000SB203580
CDK2Serine/Threonine Kinase>10,000>10,000SB203580
VEGFR2Tyrosine Kinase1,20050Sunitinib
Cathepsin BCysteine Protease>50,00020CA-074
PTP1BTyrosine Phosphatase>50,0002,500Suramin

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Radiometric Kinase Inhibition Assay

This assay was employed to determine the IC50 values for the kinase targets.

  • Reagents and Materials:

    • This compound (dissolved in 100% DMSO).

    • Control inhibitors (SB203580, Sunitinib).

    • Recombinant human kinases (p38α, JNK1, ERK2, CDK2, VEGFR2).

    • Kinase-specific peptide substrates.

    • [γ-³³P]ATP.

    • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 1% DMSO).

    • 96-well plates.

    • Filter plates.

    • Scintillation counter.

  • Procedure:

    • Serial dilutions of the test compound and control inhibitors were prepared in kinase reaction buffer.

    • The kinase, peptide substrate, and diluted compound were added to the wells of a 96-well plate.

    • The reaction was initiated by the addition of [γ-³³P]ATP.

    • The plate was incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the mixture was transferred to a filter plate to capture the phosphorylated substrate.

    • The filter plate was washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radioactivity was measured using a scintillation counter.

    • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve.

Protease Inhibition Assay (Fluorometric)

The inhibitory activity against Cathepsin B was determined using a fluorometric assay.

  • Reagents and Materials:

    • This compound.

    • CA-074 (control inhibitor).

    • Recombinant human Cathepsin B.

    • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

    • Assay buffer (100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT).

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound and control were serially diluted in the assay buffer.

    • Cathepsin B enzyme was pre-incubated with the diluted compounds for 15 minutes at 37°C.

    • The fluorogenic substrate was added to initiate the reaction.

    • The increase in fluorescence was monitored kinetically for 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • IC50 values were determined from the dose-response curves.

Phosphatase Inhibition Assay (Colorimetric)

A colorimetric assay was used to assess the inhibition of PTP1B.

  • Reagents and Materials:

    • This compound.

    • Suramin (control inhibitor).

    • Recombinant human PTP1B.

    • p-Nitrophenyl phosphate (pNPP) substrate.

    • Assay buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT).

    • 96-well clear plates.

    • Spectrophotometer.

  • Procedure:

    • Serial dilutions of the test compound and control were prepared.

    • PTP1B was pre-incubated with the diluted compounds for 15 minutes at 37°C.

    • pNPP substrate was added to start the reaction.

    • The plate was incubated for 30 minutes at 37°C.

    • The reaction was stopped by the addition of 1 M NaOH.

    • The absorbance at 405 nm was measured using a spectrophotometer.

    • IC50 values were calculated from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the relevant signaling pathway and the experimental workflow for cross-reactivity profiling.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Urea Inhibitor Y Urea Inhibitor Y Urea Inhibitor Y->p38 MAPK Inflammation Inflammation Downstream Targets->Inflammation Apoptosis Apoptosis Downstream Targets->Apoptosis

Caption: p38 MAPK Signaling Pathway Inhibition.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Enzyme Panel Enzyme Panel Incubation Incubation Enzyme Panel->Incubation Assay Reagents Assay Reagents Assay Reagents->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection Dose-Response Curves Dose-Response Curves Signal Detection->Dose-Response Curves IC50 Calculation IC50 Calculation Dose-Response Curves->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

A Head-to-Head Comparison of Novel Phenylurea Inhibitors with Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with targeted therapies playing a pivotal role in improving patient outcomes. Phenylurea-based compounds have emerged as a significant class of small molecule inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This guide provides a comprehensive head-to-head comparison of a novel phenylurea inhibitor with the established standard-of-care multikinase inhibitors, sorafenib and regorafenib. The data presented is compiled from various preclinical and clinical studies to offer an objective evaluation of their performance, supported by detailed experimental methodologies.

Executive Summary

This guide will delve into the comparative efficacy and safety of phenylurea inhibitors, with a focus on:

  • Biochemical Potency: A direct comparison of the inhibitory activity against a panel of clinically relevant kinases.

  • Cellular Activity: An evaluation of the anti-proliferative effects on various cancer cell lines.

  • Signaling Pathway Inhibition: A visual representation of the targeted signaling cascades.

  • Clinical Safety Profile: A summary of common adverse events observed in clinical trials for the standard-of-care drugs.

  • Experimental Protocols: Detailed methodologies for key assays to ensure reproducibility.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the quantitative data for the novel phenylurea inhibitor L14e against the standard-of-care drugs, sorafenib and regorafenib.

Table 1: Comparative Biochemical Potency (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) of the compounds against a panel of key oncogenic kinases. Lower values indicate greater potency.

Kinase TargetL14e (Novel Phenylurea) IC50 (nM)Sorafenib IC50 (nM)Regorafenib IC50 (nM)
VEGFR-2 -90[1]22
c-KIT -68[1]7
PDGFR-β -57[1]22
B-Raf 18022[1]13
B-Raf (V600E) -38[1]28
c-Raf (Raf-1) -6[1]2.5
RET -43[1]1.5
FGFR-1 --39
TIE-2 --10
hTS 210--
EGFR 320Not Active[1]-

Data for L14e is from a single study and may not be directly comparable due to different assay conditions. Regorafenib IC50 values are from various in vitro studies.[2]

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines (GI50/IC50, µM)

This table showcases the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) of the compounds in various human cancer cell lines.

Cell Line (Cancer Type)L14e (Novel Phenylurea) IC50 (µM)Sorafenib GI50 (µM)Regorafenib IC50 (µM)
A549 (Lung) 0.67[3]--
H460 (Lung) 0.82[3]--
HepG2 (Liver) 1.15[3]4.5[4]5.8[5]
Huh-7 (Liver) -4.8[4]7.9[5]
MCF-7 (Breast) 1.34[3]--
HCT116 (Colon) 1.56[3]--
U251 (Glioblastoma) 1.88[3]--

Note: IC50 and GI50 values can vary based on experimental conditions such as cell density and incubation time.[6]

Table 3: Comparison of Common Adverse Events from Clinical Trials (Regorafenib vs. Placebo)

This table summarizes the incidence of all-grade and high-grade (Grade ≥3) treatment-emergent adverse events (TEAEs) for regorafenib compared to placebo in patients with advanced solid tumors.[7]

Adverse EventAll-Grade Incidence (Regorafenib %)High-Grade Incidence (Regorafenib %)
Hand-foot skin reaction 5416
Diarrhea 33-
Fatigue 326
Hypertension 3113
Oral mucositis 28-
Anorexia 23-
Increased AST -6
Hypophosphatemia -6

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates the primary signaling pathways targeted by phenylurea inhibitors like sorafenib and regorafenib.

Phenylurea_Inhibitor_Signaling_Pathway RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT, RET, FGFR) RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis BRAF B-Raf RAS->BRAF CRAF c-Raf RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Phenylurea Inhibitors (Sorafenib, Regorafenib) Inhibitor->RTK Inhibitor->BRAF Inhibitor->CRAF

Caption: Phenylurea inhibitors block key receptor tyrosine kinases and components of the RAF/MEK/ERK pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating the in vitro efficacy of kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow start Start biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_based_assay Cell-Based Viability Assay (e.g., MTT) determine_ic50->cell_based_assay determine_gi50 Determine GI50 cell_based_assay->determine_gi50 pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) determine_gi50->pathway_analysis end End pathway_analysis->end

Caption: A typical workflow for in vitro screening of kinase inhibitors.

Experimental Protocols

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a general method for determining the IC50 of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test inhibitor (e.g., Novel Phenylurea, Sorafenib)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Stop/Detection solution: TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[3][8]

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test inhibitor, kinase, and fluorescein-labeled substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detection: Add 10 µL of the Stop/Detection solution to each well. The EDTA will stop the kinase reaction by chelating Mg2+.

  • Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative effect of a compound on cancer cells.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50 value.

Conclusion

This guide provides a comparative overview of a novel phenylurea inhibitor against the standard-of-care drugs, sorafenib and regorafenib. The presented data highlights the biochemical potency and cellular activity of these compounds, offering valuable insights for researchers in the field of oncology drug discovery. The detailed protocols for key experiments are intended to facilitate the design and execution of further preclinical studies. As the quest for more effective and safer cancer therapies continues, rigorous head-to-head comparisons like this are essential for identifying the most promising drug candidates for clinical development.

References

In vivo validation of the antitumor efficacy of a lead phenylurea compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo antitumor efficacy of lead phenylurea compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance against various cancer models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

Comparative In Vivo Efficacy of Lead Phenylurea Compounds

The following tables summarize the in vivo antitumor activity of prominent phenylurea derivatives—Sorafenib, Regorafenib, and Carfilzomib—in various preclinical cancer models. These compounds, while sharing a common structural motif, exhibit distinct efficacy profiles and target engagement.

Table 1: In Vivo Antitumor Efficacy of Sorafenib and Regorafenib in Hepatocellular Carcinoma (HCC) Xenograft Models [1][2][3][4][5]

CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy ReadoutsResults
Sorafenib Nude MiceH129 Hepatoma (orthotopic)30 mg/kg/day, oralMedian Survival33 days (vs. 28 days for vehicle)
Regorafenib Nude MiceH129 Hepatoma (orthotopic)10 mg/kg/day, oralMedian Survival36 days (vs. 27 days for vehicle)
Sorafenib Nude MicePatient-Derived HCC Xenograft (PDX)30 mg/kg/day, oralTumor Growth InhibitionSignificant TGI in 7 out of 10 models
Regorafenib Nude MicePatient-Derived HCC Xenograft (PDX)10 mg/kg/day, oralTumor Growth InhibitionSignificant TGI in 8 out of 10 models; Superior to Sorafenib in 4 models

Table 2: In Vivo Antitumor Efficacy of Regorafenib in Gastric Cancer Xenograft Models [6]

CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy ReadoutsResults
Regorafenib MiceGC09-0109 Gastric Cancer Xenograft5, 10, or 15 mg/kg/dayTumor Growth Inhibition81% to 88% inhibition
Regorafenib MiceGC28-1107 Gastric Cancer Xenograft5, 10, or 15 mg/kg/dayTumor Growth Inhibition72% to 88% inhibition

Table 3: In Vivo Antitumor Efficacy of Carfilzomib in a Multiple Myeloma Xenograft Model [7]

Compound CombinationAnimal ModelTumor TypeDosing RegimenKey Efficacy ReadoutsResults
Carfilzomib + Cyclophosphamide SCID MiceLAGk-1A Multiple MyelomaCarfilzomib: 3 mg/kg, IV, twice weekly; Cyclophosphamide: 10 mg/kg, oral, once weeklyTumor Volume Reduction, Tumor Growth Delay (TGD)Significant decrease in tumor size; T/C ratio of 29% at day 56
Carfilzomib + Bendamustine SCID MiceLAGk-1A Multiple MyelomaCarfilzomib: 3 mg/kg, IV, twice weekly; Bendamustine: 5 mg/kg, IP, once weeklyTumor Growth Delay (TGD)38% TGD (16 days)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized experimental protocols for evaluating the antitumor activity of phenylurea compounds in rodent models.

Human Tumor Xenograft Mouse Model Protocol[8][9][10][11]
  • Cell Culture and Preparation:

    • Select a human cancer cell line relevant to the compound's proposed mechanism of action.

    • Culture the cells in appropriate media and conditions to 80-90% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell viability count (e.g., trypan blue exclusion) to ensure >95% viability.

    • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL. For some models, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-30 gauge needle.

    • Monitor the animals regularly for tumor development and overall health.

  • Tumor Growth Monitoring and Grouping:

    • Once tumors become palpable, measure tumor dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 per group).

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, PEG400).

    • Administer the compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection, or intravenous injection).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum ethical size), euthanize the mice.

    • Calculate the percentage of tumor growth inhibition (%TGI) using the formula: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

    • Collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by phenylurea compounds and a typical experimental workflow for in vivo efficacy studies.

experimental_workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cell Culture & Harvesting tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_admin Compound Administration randomization->treatment_admin monitoring Monitor Tumor Volume & Body Weight treatment_admin->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (%TGI) endpoint->data_analysis ex_vivo Ex Vivo Analysis endpoint->ex_vivo

Caption: Generalized workflow for in vivo antitumor efficacy studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors VEGFR VEGFR RAS RAS VEGFR->RAS cMET c-MET cMET->RAS PI3K PI3K cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Promotes Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes Survival Survival Transcription->Survival Promotes Phenylurea Phenylurea Compound (e.g., Sorafenib, Regorafenib) Phenylurea->VEGFR Inhibits Phenylurea->cMET Inhibits Phenylurea->RAF Inhibits

References

Comparative Docking Analysis of Phenylurea Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking performance of phenylurea derivatives against various kinase targets. Phenylurea scaffolds are prevalent in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core structure.[1] Understanding the structure-activity relationships (SAR) and binding interactions of these derivatives within kinase active sites is crucial for the rational design of more potent and selective inhibitors. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key workflows and signaling pathways relevant to the study of these compounds.

Quantitative Docking and Inhibition Data

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following table summarizes the binding energies, predicted inhibition constants (Ki), and experimentally determined IC50 values for a selection of phenylurea derivatives and known kinase inhibitors. Lower binding energy and Ki/IC50 values are indicative of a more stable protein-ligand complex and higher inhibitory potency, respectively.

CompoundTarget KinaseBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)IC50 (µM)Key Interacting Residues
1-(2,5-Dimethylphenyl)-3-phenylureaCheckpoint Kinase 1 (Chk1)-8.21.45-MET80, LYS38, GLU85[2]
Sorafenib (Known Inhibitor)Checkpoint Kinase 1 (Chk1)-9.50.21-LYS38, CYS87, GLU85[2]
Hydroxyurea (Known Inhibitor)Checkpoint Kinase 1 (Chk1)-5.1150.2-GLU85, ASP148[2]
(3-Hydroxy-p-tolyl)urea (1a)FGFR1 Kinase--> 10-
4-F-(3-Hydroxy-p-tolyl)urea (1b)FGFR1 Kinase--0.55 ± 0.04-
4-Cl-(3-Hydroxy-p-tolyl)urea (1c)FGFR1 Kinase--0.21 ± 0.02-
4-Br-(3-Hydroxy-p-tolyl)urea (1d)FGFR1 Kinase--0.33 ± 0.03-
APPU 2dc-MET--0.065-
APPU 2dVEGFR-2--0.31-
APPU 2fc-MET--0.024-
APPU 2fVEGFR-2--0.035-
APPU 2nc-MET--0.018-
APPU 2nVEGFR-2--0.024-

Note: The data presented is compiled from various computational and in vitro studies for illustrative and comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental and computational methodologies.

Experimental Protocols

The following section details a generalized methodology for conducting comparative molecular docking studies, based on widely accepted practices in computational drug design.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Glide, or similar programs are commonly used.[2][3]

  • Molecular Visualization Software: PyMOL or UCSF Chimera are used for analyzing protein-ligand interactions.[2]

  • Protein and Ligand Preparation Tools: AutoDock Tools, Schrödinger's Protein Preparation Wizard, or equivalent software is required.

2. Receptor Preparation:

  • Obtain Receptor Structure: The 3D crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB). For instance, the structure of Checkpoint Kinase 1 can be obtained with PDB ID: 2YWP.[2]

  • Prepare the Protein: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states for amino acid residues.[3]

3. Ligand Preparation:

  • Obtain Ligand Structures: The 3D structures of the phenylurea derivatives and known inhibitors can be obtained from databases like PubChem. For example, the structure of 1-(2,5-Dimethylphenyl)-3-phenylurea is available under CID 295050.[2]

  • Energy Minimization: Ligand structures are typically subjected to energy minimization to obtain a low-energy conformation.

4. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.[2]

  • Running the Docking Simulation: The docking software is used to predict the binding poses of the ligands within the kinase's active site. The software calculates the binding energy for each pose.

5. Analysis of Results:

  • Review Binding Affinities: The output files from the docking simulation contain the binding energy scores for different poses. The pose with the lowest binding energy is generally considered the most favorable.[2]

  • Visualize Interactions: The docked poses are visualized to analyze key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[2]

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for molecular docking and a simplified signaling pathway involving a relevant kinase.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (PubChem) Ligand_Prep->Docking Pose_Analysis Binding Pose and Energy Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (e.g., PyMOL) Pose_Analysis->Interaction_Analysis

A typical molecular docking experimental workflow.

Chk1_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 Kinase ATM_ATR->Chk1 Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest Promotes (when active) Phenylurea_Inhibitor Phenylurea Derivatives Phenylurea_Inhibitor->Chk1 Inhibits

A simplified Chk1 signaling pathway and the inhibitory action of phenylurea derivatives.

References

Assessing the Selectivity Profile of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the selectivity profile of the urea-based compound 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea. Due to the limited publicly available data on the specific sEH inhibitory activity of this compound, this guide also evaluates its close structural analog, the thiourea-based insecticide Diafenthiuron, and provides a comparative framework against well-characterized soluble epoxide hydrolase (sEH) inhibitors.

Executive Summary

This compound is a urea-based compound with structural similarities to known inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. However, extensive searches for its direct inhibitory activity against sEH did not yield specific IC50 values. Its thiourea analog, Diafenthiuron, is a widely used insecticide whose primary mechanism of action is the inhibition of mitochondrial ATP synthase, leading to disruption of cellular respiration. While urea and thiourea moieties are present in many sEH inhibitors, the primary target of Diafenthiuron appears to be distinct from sEH.

This guide presents a comparison of the known biological activities of Diafenthiuron with established, potent, and selective sEH inhibitors: TPPU , t-AUCB , and AUDA . This comparative analysis aims to provide a framework for evaluating the potential sEH inhibitory activity and selectivity of novel urea-based compounds.

Data Presentation: Comparative Inhibitory Profile

The following table summarizes the available inhibitory concentration (IC50) data for the comparator compounds against their primary target, soluble epoxide hydrolase (sEH), from different species.

CompoundTargetSpeciesIC50 (nM)Reference(s)
TPPU sEHHuman3.7[1]
sEHMouse2.8[1]
t-AUCB sEHHuman1.3[2]
sEHMouse8[2]
sEHRat8[2]
AUDA sEHHuman69[3]
sEHMouse18[3]

Note: No direct IC50 value for this compound or Diafenthiuron against sEH could be retrieved from the available literature.

Signaling Pathways and Mechanisms

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The sEH enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, leading to therapeutic effects.

sEH_pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., TPPU, t-AUCB, AUDA) sEH_Inhibitor->sEH Inhibition

sEH Signaling Pathway and Point of Inhibition.
Diafenthiuron's Proposed Mechanism of Action

Diafenthiuron acts as a pro-insecticide. In the presence of light or through metabolic activation, it is converted to its active carbodiimide form. This active metabolite primarily inhibits mitochondrial ATP synthase, a key component of the electron transport chain, thereby disrupting cellular energy production.

Diafenthiuron_MoA Diafenthiuron Diafenthiuron (Pro-insecticide) Activation Light or Metabolism Diafenthiuron->Activation Carbodiimide Carbodiimide (Active Metabolite) Activation->Carbodiimide ATP_Synthase ATP Synthase Carbodiimide->ATP_Synthase Inhibition Mitochondria Mitochondria ATP_Production ATP Production (Cellular Energy) ATP_Synthase->ATP_Production

Proposed Mechanism of Action for Diafenthiuron.

Experimental Protocols

The following is a detailed protocol for a representative in vitro fluorescence-based assay to determine the IC50 of inhibitors against soluble epoxide hydrolase. This method is commonly used to screen for and characterize sEH inhibitors.

Protocol: In Vitro Fluorescence-Based sEH Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • sEH Enzyme Stock: Prepare a stock solution of recombinant human sEH in assay buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate over the measurement period (e.g., ~1 nM).

  • Fluorescent Substrate Stock: Prepare a 1 mM stock solution of a suitable fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (CMNPC), in DMSO.

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a working concentration that results in a final assay concentration of approximately 5 µM.

  • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound (and comparator compounds) in DMSO.

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 0.1 nM to 10 µM).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the sEH enzyme solution to each well of a black, flat-bottom 96-well plate (except for the 'no enzyme' control wells).

  • Add 50 µL of the serially diluted inhibitor solutions to the respective wells. For control wells, add 50 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells (vehicle control) and 50 µL of a known sEH inhibitor (positive control).

  • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells.

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

3. Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well from the linear portion of the fluorescence versus time plot.

  • Normalize the reaction rates by setting the average rate of the vehicle control wells to 100% activity and the 'no enzyme' control wells to 0% activity.

  • Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare sEH Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add Inhibitors to Plate Inhibitor_Prep->Add_Inhibitor Substrate_Prep Prepare Fluorescent Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate (30°C, 5 min) Add_Inhibitor->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize Data Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for sEH Inhibition Assay.

Conclusion

Based on the currently available scientific literature, this compound cannot be definitively classified as a potent and selective soluble epoxide hydrolase inhibitor. Its close structural analog, Diafenthiuron, is an insecticide with a primary mechanism of action involving the inhibition of mitochondrial ATP synthase.[4][5]

For researchers investigating novel sEH inhibitors with a urea-based scaffold, the provided comparative data on established inhibitors like TPPU, t-AUCB, and AUDA, along with the detailed experimental protocol, offer a robust framework for initial screening and characterization. To properly assess the selectivity profile of this compound, it would be essential to first determine its IC50 value against sEH and then screen it against a panel of other relevant enzymes, including mitochondrial ATP synthase, to elucidate its primary target and off-target effects.

References

Benchmarking Stability: A Comparative Analysis of Diisopropylphenyl-Substituted Ureas and Other Prominent Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its shelf-life, bioavailability, and in vivo efficacy.[1][2] For researchers in drug development, selecting a chemical scaffold that balances biological activity with robust stability is a paramount challenge. The substituted urea moiety, particularly with bulky diisopropylphenyl groups, is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[3][4] This guide provides an objective comparison of the stability of diisopropylphenyl-substituted ureas against other common scaffolds, supported by established experimental protocols.

Urea-containing compounds are noted for their ability to form stable hydrogen-bonding networks, which can enhance interactions with biological targets.[4][5] However, the urea functionality, like amides and esters, can be susceptible to hydrolysis.[6][7] The inclusion of sterically hindering groups, such as the diisopropylphenyl substituent, is a key strategy to enhance metabolic stability and fine-tune the physicochemical properties of the molecule.[5]

Comparative Stability Data

The following table summarizes representative stability data for various chemical scaffolds under different assay conditions. The data is compiled to illustrate typical stability profiles. Actual results will vary based on the specific molecular structure and substituents.

Scaffold TypeChemical Stability (t½, pH 7.4, hrs)Metabolic Stability (t½, HLM, mins)Plasma Stability (t½, Human, hrs)Primary Degradation Pathway
Diisopropylphenyl Urea > 48> 60> 24Oxidation (CYP-mediated)
Simple Phenyl Urea > 4830 - 6012 - 24Hydrolysis, Oxidation
Benzamide > 4845 - 90> 24Hydrolysis (Amidase)
Benzyl Ester 12 - 24< 15< 2Hydrolysis (Esterase)
Sulfonamide > 48> 90> 48Generally very stable
Lactam (β-lactam) < 1 (pH dependent)Variable< 1Ring-opening Hydrolysis

HLM: Human Liver Microsomes. Data is illustrative and intended for comparative purposes.

Experimental Protocols

Accurate assessment of compound stability relies on standardized in vitro assays. These protocols are fundamental in early drug discovery to identify and eliminate labile compounds.[1][8]

Chemical Stability Assay

This assay determines the intrinsic stability of a compound in aqueous solution at various pH values, identifying susceptibility to non-enzymatic hydrolysis.[9][10]

  • Objective: To evaluate the degradation of a test compound in buffers of different pH over time.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Aqueous buffers: Acetate buffer (pH 4-6), Phosphate-buffered saline (PBS, pH 7.4), Glycine buffer (pH 8-11).[9]

    • Acetonitrile or Methanol containing an internal standard for reaction termination.

    • 96-well plates (Teflon or polypropylene).

    • Incubator set to 37°C.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare working solutions of the test compound (e.g., 1-5 µM) in the different aqueous buffers.[9]

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[1]

    • Terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile or methanol containing an internal standard.[6][10]

    • Centrifuge the samples to precipitate any solids.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[9]

    • The percentage of compound remaining at each time point is calculated relative to the 0-hour sample. The half-life (t½) is determined by plotting the natural logarithm of the remaining compound concentration against time.[7]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][12]

  • Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes from the desired species (e.g., human, rat, mouse).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).[11]

    • Control compounds with known metabolic rates (e.g., Verapamil).

    • Acetonitrile or Methanol containing an internal standard.

    • Incubator or water bath at 37°C.

    • LC-MS/MS system.

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[11]

    • Pre-warm the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]

    • Terminate the reaction at each time point by transferring the aliquot to ice-cold acetonitrile or methanol with an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound.[12]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to quantify metabolic stability.[12]

Plasma Stability Assay

This assay is crucial for identifying compounds that are unstable in blood, often due to degradation by plasma enzymes like esterases and amidases.[6][7]

  • Objective: To measure the stability of a compound in the plasma of different species.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled, heparinized plasma from the desired species (e.g., human, mouse, rat).[6]

    • Acetonitrile or Methanol containing an internal standard.

    • Incubator at 37°C.

    • LC-MS/MS system.

  • Procedure:

    • Thaw frozen plasma in a 37°C water bath and centrifuge to remove cryoprecipitates.[13]

    • Add the test compound to the plasma to a final concentration of approximately 1 µM.

    • Incubate the mixture at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[2][6]

    • Terminate the enzymatic activity by adding the aliquot to cold acetonitrile or methanol with an internal standard.

    • Centrifuge the samples to precipitate plasma proteins.

    • Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.[6]

    • Determine the half-life (t½) by calculating the percentage of compound remaining at each time point relative to the 0-minute sample.

Mandatory Visualizations

Diagrams created with Graphviz provide clear visual representations of complex biological pathways and experimental processes.

G cluster_workflow General Workflow for Stability Assessment Compound Test Compound (Stock Solution) Chemical Chemical Stability (pH Buffers) Compound->Chemical Metabolic Metabolic Stability (Liver Microsomes + NADPH) Compound->Metabolic Plasma Plasma Stability (Pooled Plasma) Compound->Plasma Incubation Incubate at 37°C (Time Course) Chemical->Incubation Assay 1 Metabolic->Incubation Assay 2 Plasma->Incubation Assay 3 Termination Reaction Termination (Acetonitrile/Methanol + IS) Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Data Data Analysis (t½, % Remaining) Analysis->Data G cluster_pathway Inhibitory Action on the AKT/GSK-3β/c-Myc Pathway PI3K PI3K AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits (Phosphorylation) Urea Diisopropylphenyl Urea (Inhibitor) Urea->AKT Inhibits cMyc c-Myc GSK3b->cMyc Promotes Degradation Degradation c-Myc Degradation Proliferation Cell Proliferation & Survival cMyc->Proliferation

References

Safety Operating Guide

Safe Disposal of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea (CAS No. 136337-67-2), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Disclaimer: This information is based on general hazardous waste protocols and available data for the specified compound. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) department before handling and disposal. All procedures must comply with local, regional, and national regulations.

Essential Safety & Hazard Information

Before beginning any disposal procedures, it is crucial to understand the hazard profile of the compound.

  • GHS Classification: The compound is classified as H302: Harmful if swallowed [1][2].

  • Physical State: Solid[3].

  • Primary Route of Exposure: Ingestion. Skin and eye contact should also be avoided[2][4].

  • Incompatibilities: As a general precaution for urea-based compounds, avoid strong oxidizing agents[5][6].

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A fully-buttoned laboratory coat.

All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood[4].

Operational Disposal Plan: Step-by-Step Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7][8].

Step 1: Waste Segregation

  • Isolate waste containing this compound from other waste streams to prevent unintended reactions[9][10].

  • Maintain separate waste containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weighing paper, and empty stock containers.

    • Liquid Waste: Includes solutions containing the dissolved compound.

Step 2: Waste Collection and Containment

  • Use only approved, leak-proof, and chemically compatible hazardous waste containers[7].

  • Ensure containers are in good condition and are kept securely closed except when adding waste[7][9].

  • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion[10].

Step 3: Accurate Labeling

  • Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added[7][8].

  • The label must include:

    • The full chemical name: "this compound" and CAS Number: "136337-67-2"[1][3][11][12][13].

    • The hazard identification: "Harmful if Swallowed".

    • The date of waste accumulation.

Step 4: Temporary Storage

  • Store waste containers in a designated, secure satellite accumulation area within or near the laboratory[10].

  • Ensure the storage area is well-ventilated and that incompatible wastes are segregated[9].

  • Secondary containment (e.g., a spill tray) is required to contain potential leaks[7].

Step 5: Final Disposal

  • Arrange for waste pickup through your institution's EHS department or a certified hazardous waste contractor[14].

  • The recommended method of disposal is high-temperature incineration in a licensed facility[2]. A common practice is to dissolve or mix the material with a combustible solvent before burning in an incinerator equipped with an afterburner and scrubber[2].

  • For empty stock containers, triple-rinse with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container may be disposed of according to institutional policy[7].

Data Presentation

While a specific Safety Data Sheet for this compound is not publicly available, the table below summarizes key identification and hazard data. Quantitative disposal parameters, such as specific concentration limits, are not defined in the available literature and should be determined in consultation with your EHS department.

PropertyDataCitation(s)
Chemical Name This compound[1]
CAS Number 136337-67-2[1][3][11]
Molecular Formula C₂₃H₃₂N₂O₂[1][3][11]
Physical State Solid[3]
GHS Hazard Statement H302: Harmful if swallowed[1][2]
Recommended Disposal Chemical Incineration by a licensed hazardous waste facility[2]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process from waste generation to final treatment.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS / Contractor Procedures gen Waste Generation (Solid & Liquid) seg 1. Segregate Waste (Incompatible materials separate) gen->seg collect 2. Collect in Approved Waste Container seg->collect label_node 3. Label Container (Contents, Date, Hazards) collect->label_node store 4. Store in Satellite Accumulation Area label_node->store pickup 5. Schedule & Execute Waste Pickup store->pickup transport Transport to TSDF* pickup->transport incinerate 6. High-Temperature Incineration transport->incinerate final final incinerate->final Disposal Complete caption *TSDF: Treatment, Storage, and Disposal Facility

References

Essential Safety and Operational Guide for Handling 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea (CAS No. 136337-67-2). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing or aerosolization.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.
Body Laboratory CoatA fully buttoned lab coat is mandatory to protect skin and clothing. For larger quantities, consider chemical-resistant overalls.
Respiratory N95 Dust Mask or RespiratorUse an N95 dust mask for handling small quantities in a well-ventilated area. For larger quantities or in areas with insufficient ventilation, a NIOSH-approved respirator with a particulate filter is advised.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

2.2. Weighing and Aliquoting

  • Ventilation: Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound. Avoid any actions that could create dust.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

2.3. Experimental Use

  • Closed Systems: Whenever possible, use closed systems to minimize the risk of release.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, especially before leaving the laboratory.[2]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 2: Emergency Response Protocols

Exposure TypeProcedure
Ingestion If swallowed, rinse mouth with water.[2] Call a poison control center or doctor for treatment advice.[2] Do not induce vomiting unless instructed to do so by a medical professional.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Spill For small spills, carefully scoop the solid material into a labeled, sealed container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible waste containers.[3]

  • Container Labeling: The waste container label should include the chemical name, concentration, and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_area Designate Handling Area check_emergency Check Emergency Equipment prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weighing and Aliquoting (in fume hood) don_ppe->weigh exposure Personal Exposure don_ppe->exposure experiment Experimental Use weigh->experiment spill Spill weigh->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure collect_waste Collect Hazardous Waste decontaminate->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.